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  • Product: N-(4-(Morpholinosulfonyl)phenyl)acetamide
  • CAS: 21626-69-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-(Morpholinosulfonyl)phenyl)acetamide

Executive Summary N-(4-(Morpholinosulfonyl)phenyl)acetamide (CAS No. 21626-69-7) is a sulfonamide-acetamide hybrid molecule of significant interest in contemporary medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-(Morpholinosulfonyl)phenyl)acetamide (CAS No. 21626-69-7) is a sulfonamide-acetamide hybrid molecule of significant interest in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its emerging role as a versatile scaffold in drug discovery. The strategic combination of the sulfonamide and acetamide pharmacophores presents opportunities for developing novel therapeutics with potentially enhanced or synergistic biological activities.[1] This document serves as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and application of this and related molecular frameworks.

Molecular Characteristics and Physicochemical Properties

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a solid organic compound featuring a central phenyl ring substituted with an acetamide group and a morpholinosulfonyl group. This unique architecture provides a basis for designing new therapeutic agents.[1] The morpholine ring is a frequently incorporated heterocycle in drug candidates, often to improve pharmacokinetic properties like solubility.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 21626-69-7N/A
Molecular Formula C₁₂H₁₆N₂O₄SDerived
Molecular Weight 284.33 g/mol Derived
Appearance Solid (predicted)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A

Note: Experimental physical properties for this specific compound are not widely published. Values are based on chemical structure and data from related compounds.

Synthesis and Purification

The synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide is typically achieved through a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and morpholine. This reaction is a common and efficient method for forming sulfonamides.[2]

Rationale for Synthetic Approach

The chosen synthetic route is predicated on the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward nucleophiles. 4-Acetamidobenzenesulfonyl chloride serves as the electrophilic backbone, providing the phenylacetamide moiety. Morpholine, a secondary amine, acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. An aqueous basic solution, such as sodium carbonate, is often employed to maintain a pH between 8 and 10, which facilitates the reaction and ensures the amine is sufficiently nucleophilic.[3]

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Morpholine

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction flask, magnetic stirrer, dropping funnel, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-acetamidobenzenesulfonyl chloride in a suitable organic solvent like DCM.

  • Base Addition: Separately, prepare a 5-10% aqueous solution of sodium carbonate.

  • Nucleophile Addition: While stirring the sulfonyl chloride solution vigorously, slowly add 11 mmol (1.1 equivalents) of morpholine dropwise at room temperature.

  • pH Adjustment & Reaction: Concurrently, add the sodium carbonate solution dropwise to maintain the pH of the aqueous layer between 8 and 10.[3] Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-(Morpholinosulfonyl)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reactants: - 4-Acetamidobenzenesulfonyl Chloride - Morpholine - Na2CO3 (Base) Reaction Reaction Vessel (DCM/Water) Stirring, 2-4h, RT Reagents->Reaction 1. Combine Workup Aqueous Work-up (Separatory Funnel) - Phase Separation - Washes (Acid, Base, Brine) Reaction->Workup 2. Quench & Extract Purify Purification - Drying (Na2SO4) - Solvent Removal - Recrystallization/Chromatography Workup->Purify 3. Isolate Organic Phase Product Final Product: N-(4-(Morpholinosulfonyl) -phenyl)acetamide Purify->Product 4. Characterize

Caption: General workflow for the synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Biological Context and Potential Applications

The structural motifs within N-(4-(Morpholinosulfonyl)phenyl)acetamide are prevalent in pharmacologically active molecules. The hybridization of sulfonamide and acetamide moieties is a recognized strategy in medicinal chemistry aimed at generating compounds with synergistic or multi-target activities.[1]

  • Sulfonamides: This class is well-established, exhibiting a wide range of therapeutic effects including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Their antibacterial action often stems from the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4]

  • Acetamides: The acetamide group is a common feature in many approved drugs, contributing to analgesic, anti-inflammatory, and anticonvulsant activities.[5][6]

While specific biological data for N-(4-(Morpholinosulfonyl)phenyl)acetamide is limited in publicly accessible literature, its structure is analogous to compounds investigated for various therapeutic purposes. For instance, series of N-phenylacetamide sulphonamides have been synthesized and evaluated for analgesic activity.[5] Therefore, this compound serves as a valuable scaffold for generating libraries of derivatives to be screened against various biological targets, such as kinases, proteases, and metabolic enzymes.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis - HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of sulfonamides and related compounds.[7] A reverse-phase method is typically suitable.

Table 2: Exemplar HPLC Protocol

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% formic acid)Gradient elution ensures efficient separation of the product from starting materials and byproducts. Formic acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV-Vis Detector at ~254 nmThe aromatic phenyl ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard volume to avoid column overloading.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility.
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra will confirm the presence of the acetamide methyl group, the aromatic protons, and the methylene protons of the morpholine ring, along with their respective chemical environments and connectivities.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (284.33 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, including the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the characteristic S=O stretches of the sulfonamide group.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Synthesized Product HPLC HPLC-UV Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (1H, 13C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group ID) Sample->IR Data Data Integration & Structure Confirmation HPLC->Data NMR->Data MS->Data IR->Data

Caption: Integrated workflow for the analytical characterization of the target compound.

Safety and Handling

Conclusion and Future Directions

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a synthetically accessible molecule that represents a valuable starting point for medicinal chemistry campaigns. Its structure combines two pharmacologically important moieties, suggesting a high potential for biological activity. Future research should focus on the synthesis of a diverse library of analogs by modifying the acetamide group, the phenyl ring substitution, or the morpholine ring. Subsequent screening of these libraries in relevant disease models (e.g., cancer cell lines, bacterial cultures, enzyme inhibition assays) could uncover novel therapeutic lead compounds. This guide provides the foundational chemical and analytical protocols necessary to support such drug discovery efforts.

References

  • Faryal, R., et al. (2011). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3258. [Link]

  • Ganie, S. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 25-29. [Link]

  • OntoChem GmbH. N-(4-(Morpholinosulfonyl)phenyl)acetamide. OntoChem.com. [Link]

  • Horwitz, W. (1980). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 64(1), 104-30. [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Bioanalysis, 4(1). [Link]

  • Dasenaki, M. E., & Thomaidis, N. S. (2015). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 20(8), 14195–14218. [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(4-(Morpholinosulfonyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(4-(Morpholinosulfonyl)phenyl)acetamide, a sulfonamide derivative of potential interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-(Morpholinosulfonyl)phenyl)acetamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. This document details the compound's nomenclature, including its IUPAC name and known synonyms. A plausible synthetic route is proposed, based on established chemical principles for analogous compounds, owing to the limited availability of direct synthetic protocols in published literature. The guide also collates available physicochemical properties and discusses potential, yet currently undocumented, applications in drug discovery, drawing inferences from the broader class of sulfonamides. This whitepaper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This section provides the formal IUPAC name and a list of synonyms for N-(4-(Morpholinosulfonyl)phenyl)acetamide, ensuring clarity and facilitating accurate literature searches.

  • IUPAC Name: N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

  • Synonyms:

    • N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide

    • Acetamide, N-[4-(4-morpholinylsulfonyl)phenyl]-

  • CAS Number: 21626-69-7

  • Molecular Formula: C₁₂H₁₆N₂O₄S

  • Molecular Weight: 284.33 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-(Morpholinosulfonyl)phenyl)acetamide is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental settings, including its solubility, permeability, and potential for further chemical modification.

PropertyValueSource
Molecular Weight 284.33 g/mol
Molecular Formula C₁₂H₁₆N₂O₄S
InChI Key WSVGZFWJCRPWAG-UHFFFAOYSA-N
LogP (calculated) 0.368

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide is not extensively documented in readily accessible scientific literature, a plausible and robust two-step synthetic route can be proposed based on well-established reactions in organic chemistry. This pathway involves the initial formation of a key intermediate, 4-acetamidobenzenesulfonyl chloride, followed by its reaction with morpholine.

The proposed synthesis is visualized in the workflow diagram below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation Acetanilide Acetanilide Sulfonation Sulfonation Acetanilide->Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonation Intermediate_Sulfonic_Acid p-Acetamidobenzene sulfonic acid Sulfonation->Intermediate_Sulfonic_Acid Chlorination Chlorination Intermediate_Sulfonic_Acid->Chlorination Chlorination_Reagent Chlorinating Agent (e.g., Thionyl Chloride) Chlorination_Reagent->Chlorination Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Chlorination->Sulfonyl_Chloride Sulfonyl_Chloride_Input 4-Acetamidobenzenesulfonyl Chloride Reaction Nucleophilic Substitution Sulfonyl_Chloride_Input->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Sodium Carbonate) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Final_Product N-(4-(Morpholinosulfonyl)phenyl)acetamide Reaction->Final_Product

Figure 1: Proposed two-step synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The synthesis of the key intermediate, 4-acetamidobenzenesulfonyl chloride, is a well-documented process.[1][2][3][4]

Causality behind Experimental Choices:

  • Starting Material: Acetanilide is used as the starting material. The acetamido group serves as a protecting group for the amine, preventing unwanted side reactions during the sulfonation and chlorination steps. It is also an ortho-, para-director, favoring the substitution at the desired para position.

  • Sulfonating Agent: Chlorosulfonic acid is a powerful sulfonating agent that readily reacts with aromatic compounds.[1][2][3]

  • Chlorinating Agent: While chlorosulfonic acid can also act as a chlorinating agent, the use of a secondary chlorinating agent like thionyl chloride can improve the yield and purity of the sulfonyl chloride.[3]

Experimental Protocol (Adapted from established procedures): [2][3][5]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Sulfonation: To the flask, add acetanilide. Cool the flask in an ice bath and slowly add chlorosulfonic acid while stirring. The temperature should be maintained at a low level to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by gentle heating to ensure the completion of the sulfonation.

  • Chlorination: Introduce a chlorinating agent, such as thionyl chloride, to the reaction mixture to convert the sulfonic acid to the sulfonyl chloride.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-acetamidobenzenesulfonyl chloride.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like benzene or chloroform.

Step 2: Synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide

This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with morpholine to form the desired sulfonamide.[5]

Causality behind Experimental Choices:

  • Nucleophile: Morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Base: A base, such as sodium carbonate or pyridine, is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine, which would render it non-nucleophilic.

  • Solvent: An inert aprotic solvent, such as dichloromethane, is suitable for this reaction as it dissolves the reactants and does not interfere with the reaction.

Experimental Protocol (Proposed): [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride in dichloromethane.

  • Addition of Reactants: To this solution, add morpholine and a base (e.g., sodium carbonate).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the base and any water-soluble byproducts.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. The crude N-(4-(Morpholinosulfonyl)phenyl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Development

While specific biological activities for N-(4-(Morpholinosulfonyl)phenyl)acetamide are not reported in the available literature, the structural motifs present in the molecule—the acetamide and the sulfonamide groups—are common in a wide range of pharmacologically active compounds.

  • Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore found in various drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants.[6] Sulfonamide derivatives have been investigated for a broad spectrum of biological activities.[6]

  • Acetamide Moiety: The acetamide group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. It is also a key feature in several analgesic and anti-inflammatory drugs.

Given these structural features, N-(4-(Morpholinosulfonyl)phenyl)acetamide could be a candidate for screening in various biological assays, including but not limited to:

  • Antibacterial and antifungal assays

  • Anticancer screenings

  • Anti-inflammatory assays

It is important to emphasize that these are speculative applications based on the chemical structure, and any potential therapeutic utility would need to be established through rigorous experimental testing.

Analytical Methods

For the characterization and purity assessment of N-(4-(Morpholinosulfonyl)phenyl)acetamide, a combination of standard analytical techniques would be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of this compound. A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This method is suitable for assessing purity and for pharmacokinetic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of the synthesized compound, confirming the presence of the aromatic, acetamide, and morpholine protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support its structural identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the N-H and C=O stretches of the acetamide group and the S=O stretches of the sulfonamide group.

Conclusion

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has provided its definitive nomenclature and a plausible, detailed synthetic route based on established chemical precedents. While specific experimental data on its properties and biological activities are currently lacking in the public domain, the structural components of the molecule suggest that it could be a valuable scaffold for the development of new therapeutic agents. The proposed synthesis and analytical methods outlined herein provide a solid foundation for researchers to produce and characterize this compound, paving the way for future studies into its potential pharmacological applications.

References

  • CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents.
  • Chin, T., Fronczek, F. R., & Isovitsch, R. (2009). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3206. Available at: [Link]

  • Clarke, H. T., & Hartman, W. W. (1922). p-Aminodimethylaniline; p-Nitrosodimethylaniline; p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 2, 8-9. Available at: [Link]

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o461. Available at: [Link]

  • SIELC Technologies. (2018). N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide. Available at: [Link]

  • Saeed, A., Shabir, G., Channar, P. A., Larik, F. A., & Raza, H. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 83. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available at: [Link]

  • Lalezari, I., & Afgahi, F. (1975). Aromatic triazenes. 1. N-Aryl-N'-(benzothiazol-2-yl)triazenes. Journal of Pharmaceutical Sciences, 64(4), 698-700.
  • Prachayasittikul, V., Worachartcheewan, A., Shoombuatong, W., Prachayasittikul, S., & Prachayasittikul, V. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 25(11), 2549-2561. Available at: [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Organic Chemistry, 5(4), 73-77. Available at: [Link]

  • Chen, J., Wu, F., & Lu, W. (2005). Synthesis and characterization of novel photochromic polymers containing disperse red 13. Polymer, 46(23), 10173-10179.
  • Little, A. P., Phillips, O. A., & Isovitsch, R. (2008). Synthesis and characterization of 4-(4-nitrophenylazo)morpholine. Journal of Chemical Crystallography, 38(11), 875-878.
  • Sengupta, S., Bhattacharya, S., & Sadhukhan, S. K. (1998). A mild and efficient method for the synthesis of triazenes from diazonium salts. Tetrahedron Letters, 39(48), 8877-8878.

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of a-(4-(Morpholinosulfonyl)phenyl)acetamide

Introduction: Deconstructing a Molecule of Therapeutic Potential In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Molecule of Therapeutic Potential

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant therapeutic promise. a-(4-(Morpholinosulfonyl)phenyl)acetamide emerges as a compelling example of such a design strategy. This molecule integrates three key structural motifs: an acetamide core, a sulfonamide linker, and a morpholine ring. Each of these components has a rich history in medicinal chemistry, contributing to a wide array of biological activities.

The sulfonamide group is a cornerstone of chemotherapy, most famously as a class of antibiotics that inhibit dihydropteroate synthase in bacteria.[1] Beyond their antimicrobial properties, sulfonamides are present in drugs targeting a diverse range of conditions, including inflammation, diabetes, and cancer, often by acting as enzyme inhibitors.[2][3] The acetamide moiety is also a frequent constituent of clinically prescribed drugs, contributing to their therapeutic profiles in treating infections, convulsions, and inflammation.[3] Finally, the morpholine ring , a heterocyclic amine, is prized in drug design for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[4] Its inclusion in various therapeutic agents has been linked to a broad spectrum of pharmacological activities, including the modulation of enzymes involved in neurodegenerative processes.[4][5]

Given this structural heritage, a-(4-(Morpholinosulfonyl)phenyl)acetamide is posited to exhibit a multifaceted mechanism of action. This technical guide will provide a comprehensive exploration of a plausible primary mechanism: the inhibition of key inflammatory pathways . We will delve into the experimental methodologies required to elucidate this mechanism, from initial target identification to in vivo validation, presenting a logical and self-validating workflow for researchers in drug development.

Part 1: Elucidating the Primary Pharmacological Target

The convergence of the sulfonamide and morpholine functionalities in a-(4-(Morpholinosulfonyl)phenyl)acetamide strongly suggests a potential interaction with enzymes that play a critical role in cellular signaling and disease pathology. A primary hypothesis for its mechanism of action is the inhibition of enzymes involved in the inflammatory cascade. Several sulfonamide-based drugs are known to selectively inhibit the Cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins.[2] Furthermore, morpholine-containing compounds have demonstrated inhibitory activity against various enzymes.[5]

Therefore, a logical starting point for elucidating the mechanism of action of a-(4-(Morpholinosulfonyl)phenyl)acetamide is to screen it against a panel of enzymes implicated in inflammation.

Experimental Workflow: Target Identification

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism Elucidation A a-(4-(Morpholinosulfonyl)phenyl)acetamide C Initial Enzyme Inhibition Assays A->C B Panel of Inflammatory Enzymes (e.g., COX-1, COX-2, LOX, MMPs) B->C D Dose-Response Studies C->D E Determination of IC50 Values D->E F Enzyme Kinetics Studies (e.g., Michaelis-Menten) E->F G Determination of Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: Workflow for the identification and initial characterization of the enzymatic target.

Part 2: In Vitro Characterization of the Mechanism of Action

Once a primary enzymatic target has been identified, a series of in vitro experiments are crucial to characterize the nature of the interaction and its downstream cellular effects.

Detailed Protocol: Enzyme Inhibition Assay

This protocol outlines a generalized approach for determining the inhibitory potential of a-(4-(Morpholinosulfonyl)phenyl)acetamide against a candidate enzyme, such as COX-2.

Objective: To quantify the concentration-dependent inhibition of the target enzyme by the test compound.

Materials:

  • Purified recombinant target enzyme (e.g., human COX-2)

  • Substrate for the enzyme (e.g., arachidonic acid for COX-2)

  • a-(4-(Morpholinosulfonyl)phenyl)acetamide

  • Appropriate assay buffer

  • Detection reagents (specific to the assay, e.g., colorimetric or fluorescent probe)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of a-(4-(Morpholinosulfonyl)phenyl)acetamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific time, ensuring the reaction remains within the linear range.[6]

  • Detection: Stop the reaction (if necessary) and add the detection reagents. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Quantitative Analysis of Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Inhibition Type
a-(4-(Morpholinosulfonyl)phenyl)acetamideHypothetical COX-2TBDTBD
Celecoxib (Positive Control)COX-2Known ValueCompetitive

TBD: To be determined through experimentation.

Cell-Based Signaling Pathway Analysis

To understand the effect of a-(4-(Morpholinosulfonyl)phenyl)acetamide in a more biologically relevant context, it is essential to investigate its impact on intracellular signaling pathways.

G cluster_0 Cell Treatment cluster_1 Phospho-Flow Cytometry cluster_2 Data Analysis A Cell Line (e.g., Macrophages) C Treatment with a-(4-(Morpholinosulfonyl)phenyl)acetamide A->C B Inflammatory Stimulus (e.g., LPS) B->C D Cell Fixation & Permeabilization C->D E Staining with Phospho-specific Antibodies (e.g., anti-p-p38, anti-p-ERK) D->E F Flow Cytometric Analysis E->F G Quantification of Protein Phosphorylation Levels F->G H Identification of Modulated Signaling Pathways G->H

Sources

Exploratory

N-(4-(Morpholinosulfonyl)phenyl)acetamide biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of N-(4-(Morpholinosulfonyl)phenyl)acetamide Authored by a Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a Novel Chemical E...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of N-(4-(Morpholinosulfonyl)phenyl)acetamide

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Chemical Entity

To the researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide is intended to be a comprehensive resource for elucidating the biological activity of the novel chemical entity, N-(4-(Morpholinosulfonyl)phenyl)acetamide. The strategic approach outlined herein is grounded in the principles of modern drug discovery, emphasizing a holistic and unbiased initial assessment of biological function through phenotypic screening, followed by a systematic funnel toward target identification and mechanism of action. As we embark on this scientific journey, we will explore the causality behind each experimental choice, ensuring a robust and self-validating workflow.

Introduction to N-(4-(Morpholinosulfonyl)phenyl)acetamide: A Molecule of Interest

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a synthetic organic compound characterized by a central phenyl ring substituted with an acetamide group and a morpholinosulfonyl group. The presence of the sulfonamide moiety is of particular interest, as this functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1][2] The acetamide portion of the molecule also contributes to its potential bioactivity, with N-phenylacetamide derivatives having been reported to exhibit various biological effects.[3][4]

The convergence of these two pharmacologically significant motifs within a single molecular scaffold presents a compelling case for a thorough investigation of its biological properties. The lack of pre-existing data on N-(4-(Morpholinosulfonyl)phenyl)acetamide necessitates a broad and unbiased screening approach to uncover its potential therapeutic applications.

Designing a Strategic Screening Cascade

A tiered or funnel-based screening cascade is the most logical and resource-efficient strategy to comprehensively evaluate a novel compound. This approach begins with broad, high-throughput phenotypic screens to identify any significant biological effects. Positive "hits" from these primary screens are then subjected to a series of increasingly specific secondary and tertiary assays to validate the initial findings, elucidate the mechanism of action, and identify the molecular target(s).

G cluster_0 Screening Cascade Primary Primary Screening (Phenotypic Assays) Secondary Secondary Screening (Hit Validation & Elucidation) Primary->Secondary Active Compounds ('Hits') Target Target Deconvolution (Mechanism of Action) Secondary->Target Validated Hits Lead Lead Optimization Target->Lead Compound with Known Target

Caption: A strategic screening cascade for N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Part 1: Primary Screening - A Phenotypic Approach for Unbiased Discovery

Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target.[5][6][7][8] This approach is particularly valuable for novel compounds like N-(4-(Morpholinosulfonyl)phenyl)acetamide, where the target is unknown.

Rationale for a Cell-Based Phenotypic Screen

A high-content imaging-based screen using a panel of diverse human cell lines is an excellent starting point. This allows for the simultaneous assessment of multiple phenotypic parameters, such as cell proliferation, viability, morphology, and the status of key cellular organelles.

Experimental Protocol: High-Content Phenotypic Screening

Objective: To identify any observable effects of N-(4-(Morpholinosulfonyl)phenyl)acetamide on cellular phenotype.

Materials:

  • N-(4-(Morpholinosulfonyl)phenyl)acetamide (stock solution in DMSO)

  • Panel of human cell lines (e.g., A549 - lung carcinoma, MCF7 - breast cancer, U2OS - osteosarcoma, and a non-cancerous cell line like hTERT-RPE1)

  • Cell culture media and supplements

  • 384-well clear-bottom imaging plates

  • Fluorescent dyes for cellular staining (e.g., Hoechst 33342 for nuclei, CellMask™ Green for cytoplasm, MitoTracker™ Red for mitochondria)

  • Positive and negative controls (e.g., a known cytotoxic agent like staurosporine and DMSO vehicle control)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed the selected cell lines into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(4-(Morpholinosulfonyl)phenyl)acetamide in cell culture medium. Add the compound to the cells over a range of concentrations (e.g., from 100 µM down to 1 nM). Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Staining: At the end of the incubation period, add a cocktail of fluorescent dyes to the live cells to stain the nuclei, cytoplasm, and mitochondria.

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Capture multiple fields per well to ensure robust data.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters.

Data Presentation: Quantifying Phenotypic Changes

The quantitative data from the image analysis should be summarized in a clear and structured table.

Cell LineParameterIC50 / EC50 (µM)Max Effect (%)Notes
A549 Cell Count> 100< 10No significant effect on proliferation
Nuclear Area85.325% increaseMild nuclear enlargement
Mitochondrial Intensity12.760% decreasePotential mitochondrial dysfunction
MCF7 Cell Count25.180% decreasePotent anti-proliferative effect
Apoptosis Marker30.575% increaseInduction of apoptosis
U2OS Cell Count> 100< 5No significant effect
hTERT-RPE1 Cell Count> 100< 15Minimal effect on non-cancerous cells

Part 2: Secondary Screening and Hit Validation

Hits identified in the primary screen require validation and further characterization through a battery of secondary assays. The choice of secondary assays will be guided by the specific phenotypic changes observed. For instance, if a decrease in cell count and an increase in an apoptosis marker are observed, subsequent assays would focus on confirming the mode of cell death.

Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)

Objective: To confirm the induction of apoptosis by measuring the activity of caspases 3 and 7.

Procedure:

  • Cell Treatment: Seed the responsive cell line (e.g., MCF7) in a 96-well white-walled plate and treat with a dose-response of N-(4-(Morpholinosulfonyl)phenyl)acetamide as in the primary screen.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader.

Part 3: Target Deconvolution and Mechanism of Action Studies

Once a biological activity is validated, the next critical step is to identify the molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the mechanism of action and for further drug development.[9][10][11][12][13]

Overview of Target Deconvolution Strategies

Several powerful techniques can be employed for target deconvolution:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[10]

  • Chemical Proteomics: This involves using chemical probes to identify protein targets in a cellular context.

  • Expression-based Methods: Analyzing changes in gene or protein expression profiles upon compound treatment can provide clues about the affected pathways and potential targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To identify the protein binding partners of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Procedure:

  • Compound Immobilization: Synthesize an analog of N-(4-(Morpholinosulfonyl)phenyl)acetamide with a linker for attachment to affinity beads.

  • Cell Lysate Preparation: Prepare a protein lysate from the responsive cell line.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. Include control beads without the compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

G cluster_0 Target Deconvolution Workflow Compound Immobilized Compound Pulldown Affinity Pulldown Compound->Pulldown Lysate Cell Lysate Lysate->Pulldown MassSpec Mass Spectrometry Pulldown->MassSpec Eluted Proteins Target Potential Targets MassSpec->Target

Sources

Foundational

N-(4-(Morpholinosulfonyl)phenyl)acetamide in drug discovery

An In-depth Technical Guide to the N-(4-(Morpholinosulfonyl)phenyl)acetamide Scaffold in Drug Discovery Abstract The confluence of privileged structural motifs in a single molecular framework often signals the potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the N-(4-(Morpholinosulfonyl)phenyl)acetamide Scaffold in Drug Discovery

Abstract

The confluence of privileged structural motifs in a single molecular framework often signals the potential for novel pharmacological activity. N-(4-(Morpholinosulfonyl)phenyl)acetamide is one such scaffold, integrating three key pharmacophoric elements: the N-phenylacetamide core, a central sulfonamide linker, and a terminal morpholine ring. While this specific molecule is not extensively documented as a clinical agent, its constituent parts are ubiquitous in modern medicinal chemistry. This guide deconstructs the scaffold to provide a comprehensive analysis of its potential in drug discovery. We will explore its synthesis, the established biological roles of its core components, hypothesize potential therapeutic targets, and provide detailed experimental workflows for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Deconstructing the Scaffold: Physicochemical Properties and Synthetic Strategy

The N-(4-(Morpholinosulfonyl)phenyl)acetamide structure represents a strategic amalgamation of functional groups known to impart favorable drug-like properties.

  • N-Phenylacetamide: This moiety is famously present in paracetamol (acetaminophen), a widely used analgesic and antipyretic.[1][2] It often serves as a key hydrogen-bonding motif, interacting with target proteins.

  • Sulfonamide Linker: A cornerstone of medicinal chemistry, the sulfonamide group is a bioisostere of amides and esters but with improved metabolic stability. It is found in a vast array of drugs, from antibacterial agents to kinase inhibitors, acting as both a structural linker and a critical pharmacophore that can engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[3][4]

  • Morpholine Ring: This heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pKa.[5] Its presence is common in drugs targeting the central nervous system (CNS) and in oncology, where it can serve as a scaffold or interact with key receptors.[6][7]

Proposed Synthesis Pathway

A logical and efficient synthesis can be devised based on established chemical transformations. The most direct approach involves a two-step process starting from 4-aminoacetanilide.

Step 1: Sulfonylation of 4-aminoacetanilide The synthesis begins with the reaction of commercially available 4-aminoacetanilide with chlorosulfonic acid. This electrophilic aromatic substitution reaction regioselectively installs the sulfonyl chloride group at the position para to the activating acetamido group, yielding 4-acetamidobenzenesulfonyl chloride.

Step 2: Amidation with Morpholine The resulting sulfonyl chloride is a reactive intermediate. Without extensive purification, it is directly reacted with morpholine in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This nucleophilic substitution reaction forms the sulfonamide bond, yielding the target compound, N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Below is a workflow diagram illustrating this synthetic logic.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amidation A 4-Aminoacetanilide C 4-Acetamidobenzenesulfonyl Chloride A:e->C:w Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) B:e->C:w E N-(4-(Morpholinosulfonyl)phenyl)acetamide (Target Compound) C:e->E:w Nucleophilic Substitution (+ Base) D Morpholine D:e->E:w

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Potential & Hypothesized Mechanisms of Action

By analyzing the known activities of its components, we can hypothesize the most probable therapeutic areas and biological targets for this scaffold.

Potential as an Anti-Cancer Agent

The morpholine moiety is a privileged structure in oncology, particularly in the development of kinase inhibitors.[6] Many successful drugs targeting the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth and proliferation and is often dysregulated in cancer, contain a morpholine ring.[6][7] The morpholine oxygen can act as a hydrogen bond acceptor, and the ring itself provides a rigid scaffold that can be optimally positioned within the ATP-binding pocket of kinases.

Therefore, a primary hypothesis is that N-(4-(Morpholinosulfonyl)phenyl)acetamide could function as a kinase inhibitor, potentially targeting the PI3K/mTOR pathway.

The diagram below illustrates the central role of the PI3K/mTOR pathway in cell regulation and its potential inhibition by a morpholine-containing compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor N-(4-(Morpholinosulfonyl) phenyl)acetamide Inhibitor->PI3K Inhibition Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.

Potential as an Anti-Inflammatory or Analgesic Agent

The N-phenylacetamide core is strongly associated with analgesic properties.[2][8] While paracetamol's exact mechanism is complex, it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[1][2] Furthermore, certain sulfonamide derivatives have demonstrated anti-inflammatory and analgesic activities.[8] This dual precedent suggests that the scaffold could be explored for non-hepatotoxic analgesic candidates.

Experimental Protocols for Scaffold Evaluation

To validate the hypothesized anti-cancer activity, a logical first step is to perform a cell-based viability assay using a relevant cancer cell line known for PI3K/mTOR pathway dependency, such as the MCF-7 breast cancer cell line.[8]

Protocol: MTT Cell Viability Assay

This protocol provides a robust method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • N-(4-(Morpholinosulfonyl)phenyl)acetamide (test compound), dissolved in DMSO to a 10 mM stock

  • Doxorubicin (positive control), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µM) in culture media. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include "vehicle control" wells (media with 0.5% DMSO) and "media only" blank wells.

    • Carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the media from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis Workflow

The raw absorbance data is processed to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Caption: Workflow for calculating IC50 from MTT assay data.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The output of the initial screening provides quantitative data on the compound's potency. This data forms the basis for further optimization through SAR studies.

Representative Screening Data

The table below presents hypothetical data from an initial screen, illustrating how results would be structured.

CompoundScaffoldIC50 vs. MCF-7 (µM)Notes
1 N-(4-(Morpholinosulfonyl)phenyl)acetamide8.5Lead Scaffold
2 N-(4-(Piperidin osulfonyl)phenyl)acetamide15.2Replacing morpholine O with CH₂ decreases potency, suggesting the oxygen may be a key H-bond acceptor.[9]
3 N-(4-(Morpholinosulfonyl)phenyl)propionamide 22.1Extending the acetyl chain reduces activity, indicating a constrained binding pocket for this part of the molecule.
4 N-(3 -(Morpholinosulfonyl)phenyl)acetamide> 50Moving the sulfonamide to the meta position abolishes activity, highlighting the importance of the para substitution pattern.
DoxorubicinPositive Control0.9Standard chemotherapy agent.
Field-Proven Insights for SAR Development
  • The Morpholine Moiety: As suggested by the data in the table and supported by literature, this group is not merely a "solubilizing agent".[9] Its oxygen atom is likely a critical hydrogen bond acceptor. Exploring bioisosteres like thiomorpholine or N-methyl piperazine could probe the importance of this interaction and introduce new vectors for binding.

  • The Phenyl-Sulfonamide Linker: The para-substitution pattern appears crucial. This rigid arrangement correctly orients the terminal morpholine and the N-phenylacetamide group. Modifications to the phenyl ring, such as adding small electron-withdrawing groups (e.g., fluorine), could modulate electronic properties and potentially enhance binding affinity or cell permeability.

  • The Acetamide Group: This group is likely a key pharmacophoric element. The N-H and C=O can serve as hydrogen bond donors and acceptors, respectively. While simple chain extension was detrimental in our hypothetical example, exploring cyclization or replacement with other small, hydrogen-bonding groups could yield improved potency.

Conclusion and Future Directions

The N-(4-(Morpholinosulfonyl)phenyl)acetamide scaffold is a promising starting point for drug discovery programs, particularly in oncology and potentially in inflammation. It combines the stability and synthetic accessibility of the sulfonamide linker with the favorable pharmacokinetic properties of the morpholine ring and the proven pharmacophoric nature of the N-phenylacetamide core.

Future work should focus on a systematic exploration of the SAR. A library of analogs should be synthesized to probe the three key regions of the molecule. In parallel with cell-based screening, promising compounds should be evaluated in biochemical assays against a panel of kinases (especially from the PI3K family) to confirm the mechanism of action. Subsequent optimization would involve ADME/Tox profiling to develop candidates with potent activity and a favorable drug-like profile.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • N-[4-(Propylsulfamoyl)phenyl]acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals. Retrieved January 25, 2026, from [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

N-(4-(Morpholinosulfonyl)phenyl)acetamide HPLC analysis method.

An Application Note for the Analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide by High-Performance Liquid Chromatography Introduction N-(4-(Morpholinosulfonyl)phenyl)acetamide is a sulfonamide derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide by High-Performance Liquid Chromatography

Introduction

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a sulfonamide derivative of significant interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules. The morpholine sulfonyl group, combined with the acetamide moiety, imparts specific physicochemical properties that necessitate a robust and reliable analytical method for its quantification. Accurate determination of purity and concentration in bulk drug substances, reaction monitoring, and formulation development is critical for ensuring product quality and safety.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide. The described reverse-phase (RP-HPLC) protocol is designed for specificity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines[1][2]. The causality behind methodological choices, from component selection to validation parameters, is explained to provide researchers and drug development professionals with a comprehensive and field-proven guide.

Scientific Rationale and Method Development

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. N-(4-(Morpholinosulfonyl)phenyl)acetamide, as a moderately polar molecule containing both hydrogen bond donors and acceptors, is well-suited for reverse-phase chromatography.

2.1 Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The non-polar nature of the C18 chains provides effective retention for the phenyl and morpholino groups of the analyte through hydrophobic interactions. A column with a particle size of 5 µm is chosen to balance efficiency and backpressure, making it suitable for standard HPLC systems.

2.2 Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile (MeCN) and water, a common combination for reverse-phase HPLC that allows for excellent control over retention time by varying the proportion of the organic modifier[3]. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of phosphoric acid to the aqueous component is critical[4]. It serves to protonate any free silanol groups on the silica backbone of the stationary phase, thereby minimizing peak tailing and improving chromatographic peak shape. Furthermore, maintaining a consistent, low pH ensures that the analyte is in a single ionic state, leading to reproducible retention.

2.3 Detection Wavelength: Based on the aromatic phenylacetamide structure, the analyte is expected to have a strong UV absorbance. For structurally similar compounds like sulfonamides and acetanilides, a detection wavelength in the range of 254-265 nm is commonly employed[5][6][7]. A wavelength of 254 nm is selected for this method to ensure high sensitivity.

Experimental Protocol

This section provides a step-by-step methodology for the analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

3.1 Materials and Equipment

  • Analyte: N-(4-(Morpholinosulfonyl)phenyl)acetamide reference standard (>99.5% purity)

  • Solvents: HPLC grade Acetonitrile (MeCN), HPLC grade Water

  • Reagents: Phosphoric Acid (H₃PO₄), 85%

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size

  • Data Acquisition: Chromatography Data Station (CDS)

3.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-(Morpholinosulfonyl)phenyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing approximately 25 mg of N-(4-(Morpholinosulfonyl)phenyl)acetamide into a 25 mL volumetric flask. Dissolve in diluent, sonicate for 5 minutes if necessary, and dilute to volume. Perform a subsequent 1-in-10 dilution with the diluent to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

3.3 Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A / 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3.4 Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (Aqueous & Organic) P2 Prepare Diluent (50:50 A:B) P3 Prepare Standard Solution (100 µg/mL) P4 Prepare Sample Solution (100 µg/mL) A1 Equilibrate HPLC System with Mobile Phase P4->A1 A2 Inject Standard/Sample (10 µL) A1->A2 A3 Acquire Chromatogram (10 min @ 254 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Calculate Concentration (External Standard Method) D1->D2

Caption: High-level workflow for the HPLC analysis of the analyte.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[1][8]. The validation process establishes, through documented evidence, that the performance characteristics of the method meet the requirements for the application.

4.1 System Suitability Before initiating any validation experiments, the suitability of the chromatographic system is verified. A standard solution (100 µg/mL) is injected six times. The acceptance criteria are outlined in the table below. This ensures that the equipment is performing correctly.

ParameterAcceptance CriteriaCausality
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates better separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.

4.2 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[9].

  • Protocol: A solution of the diluent (blank) and a sample solution spiked with known related substances are injected.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any potential impurity peaks (resolution > 2.0).

4.3 Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: A series of at least five solutions are prepared from the standard stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

4.4 Accuracy Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). It is calculated as the percentage of recovery.

  • Protocol: Accuracy is assessed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a sample matrix. Three replicate preparations are made for each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level[1].

4.5 Precision Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Six replicate sample preparations at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The repeatability experiment is repeated by a different analyst on a different day using a different instrument (if available).

    • Acceptance Criteria: The %RSD for the combined results from both sets of experiments should be ≤ 2.0%.

4.6 Robustness The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: The effect of minor changes is evaluated, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the results should not deviate significantly from the nominal results.

4.7 Validation Parameters Overview Diagram

Validation Method Validated HPLC Method Specificity Specificity (Interference Free) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0%) Method->Precision Robustness Robustness (Unaffected by small changes) Method->Robustness Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

Caption: Key validation parameters for ensuring method reliability.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable, specific, and robust protocol for the quantitative determination of N-(4-(Morpholinosulfonyl)phenyl)acetamide. The use of a C18 column with an isocratic mobile phase of acetonitrile and acidified water ensures excellent peak shape and resolution. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is accurate and precise, making it highly suitable for routine quality control analysis, stability studies, and research applications in the pharmaceutical industry.

References

  • PubChem. N4-Acetylsulfanilamide. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide. SIELC Technologies. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. ResearchGate. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • DRAFT CERTIFICATE OF ANALYSIS Analytical Method. Dr. Ashavin. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry. [Link]

  • Acetamide, N-phenyl-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. PubChem. National Center for Biotechnology Information. [Link]

  • 4-Acetamidobenzenesulfonanilide. PubChem. National Center for Biotechnology Information. [Link]

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Application

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a detailed framework for the structural elucidation of N-(4-(Morpholinosulfonyl)phenyl)acetamide using Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework for the structural elucidation of N-(4-(Morpholinosulfonyl)phenyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. N-(4-(Morpholinosulfonyl)phenyl)acetamide is a small molecule incorporating key pharmacophoric features, including a sulfonamide, an acetamide, and a morpholine ring, making its unambiguous characterization essential for quality control and drug development pipelines. We present a multi-faceted approach, beginning with standard one-dimensional (1D) ¹H and ¹³C NMR, and advancing to two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). The causality behind experimental choices, from sample preparation to the strategic selection of NMR experiments, is explained to provide a robust, self-validating protocol for researchers.

Introduction: The Imperative for Structural Verification

In pharmaceutical research and development, the precise structural confirmation of a synthesized compound is a non-negotiable prerequisite for further investigation.[1] N-(4-(Morpholinosulfonyl)phenyl)acetamide (MW: 284.33 g/mol , Formula: C₁₂H₁₆N₂O₄S) represents a class of compounds bearing a sulfonamide linkage, a motif present in numerous therapeutic agents.[2][3] The molecule's structure combines a rigid aromatic core with a flexible morpholine ring, leading to a distinct spectroscopic signature. NMR spectroscopy stands as the most powerful analytical technique for providing definitive, atom-level structural information in solution.[1]

This document outlines the logical workflow for acquiring and interpreting a full suite of NMR data to unequivocally confirm the identity and purity of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Molecular Structure and Strategic NMR Assignment

To facilitate spectral interpretation, a systematic numbering scheme is applied to the molecular structure. This allows for the precise assignment of each resonance to a specific atom or group of atoms within the molecule.

Caption: Structure of N-(4-(Morpholinosulfonyl)phenyl)acetamide with systematic numbering.

The Strategic Workflow of NMR Analysis

A comprehensive structural analysis relies on a logical progression of experiments. Each experiment provides a unique piece of the puzzle, and together, they offer an unambiguous portrait of the molecule.[1] This workflow ensures that data from simpler experiments informs the setup and interpretation of more complex ones.

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[4] This protocol ensures an optimal sample for high-resolution NMR.

Causality and Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the target compound, and its deuterated nature prevents a large, obscuring solvent signal in the ¹H NMR spectrum. Critically, DMSO-d₆ is aprotic and forms hydrogen bonds with N-H protons, slowing their exchange with any trace water. This allows the amide N-H proton to be observed as a sharp singlet, which might otherwise be broadened or unobservable in protic solvents like D₂O.[5]

Steps:

  • Weighing: Accurately weigh 5-10 mg of the purified, dry N-(4-(Morpholinosulfonyl)phenyl)acetamide directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).[6]

  • Filtering (Optional): If any particulates are visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube. Label it clearly with the compound identifier, solvent, and concentration.

Protocol: 1D and 2D NMR Data Acquisition

These parameters are provided for a standard 400 MHz NMR spectrometer and may be adapted for other field strengths.

Experiment Key Parameters & Rationale
¹H NMR Pulse Program: zg30 (or equivalent). A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signal. Number of Scans (ns): 16-32. Sufficient to achieve a good signal-to-noise (S/N) ratio. Relaxation Delay (d1): 2 seconds. Allows for adequate relaxation of protons between pulses.
¹³C NMR Pulse Program: zgpg30 (proton-decoupled). Decoupling removes ¹H-¹³C splitting, simplifying the spectrum to single lines for each carbon. Number of Scans (ns): 1024-2048. A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Relaxation Delay (d1): 2 seconds.
2D COSY Pulse Program: cosygpmfqf. A standard gradient-selected COSY experiment. Description: This homonuclear experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is essential for identifying connected spin systems, such as the protons on the aromatic ring.[7]
2D HSQC Pulse Program: hsqcedetgpsisp2.3. An editing HSQC that distinguishes CH/CH₃ signals from CH₂ signals. Description: This heteronuclear experiment correlates protons directly with the carbon atom they are attached to (one-bond ¹J(C,H) coupling). It provides an unambiguous link between the ¹H and ¹³C spectra.[8]

Predicted Spectra and Interpretation

The following tables summarize the predicted chemical shifts (δ) and multiplicities for N-(4-(Morpholinosulfonyl)phenyl)acetamide based on established chemical shift theory and data from analogous structures.[3][9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment (Numbering) Predicted δ (ppm) Multiplicity Integration Rationale
NH (Acetamide) ~10.4Singlet (s)1HAmide protons in DMSO are typically downfield and sharp.[9]
H-2', H-6' ~7.85Doublet (d)2HAromatic protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded and shifted downfield.
H-3', H-5' ~7.75Doublet (d)2HAromatic protons ortho to the acetamido group.
H-β, H-β' (Morpholine) ~3.60Triplet (t)4HProtons adjacent to the morpholine oxygen are deshielded relative to those adjacent to the nitrogen.
H-α, H-α' (Morpholine) ~2.95Triplet (t)4HProtons adjacent to the nitrogen of the sulfonamide-substituted morpholine ring.
CH₃ (Acetamide) ~2.10Singlet (s)3HTypical chemical shift for an acetamido methyl group.[10]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment (Numbering) Predicted δ (ppm) Rationale
C=O (Acetamide) ~169.0Carbonyl carbons are highly deshielded and appear far downfield.[11]
C-4' (Aromatic) ~143.0Aromatic carbon directly attached to the electron-withdrawing sulfonyl group.
C-1' (Aromatic) ~135.0Aromatic carbon directly attached to the nitrogen of the acetamide group.
C-2', C-6' (Aromatic) ~128.0Aromatic carbons ortho to the sulfonyl group.
C-3', C-5' (Aromatic) ~119.0Aromatic carbons ortho to the acetamido group.
C-β, C-β' (Morpholine) ~66.0Carbons adjacent to the morpholine oxygen (C-O).
C-α, C-α' (Morpholine) ~45.5Carbons adjacent to the morpholine nitrogen (C-N).
CH₃ (Acetamide) ~24.0Methyl carbon of the acetamide group.
Confirming Connectivity with 2D NMR

While 1D spectra provide the fundamental data, 2D experiments are required to piece the molecular puzzle together.

  • COSY Analysis: A COSY spectrum will show a clear cross-peak between the two aromatic doublets (~7.85 ppm and ~7.75 ppm), confirming their neighborly relationship on the phenyl ring. It will also show a correlation between the two sets of morpholine protons (~3.60 ppm and ~2.95 ppm), confirming the integrity of the morpholine ring.

  • HSQC Analysis: The HSQC spectrum is the bridge between the proton and carbon worlds. It will show direct, one-bond correlations that confirm the assignments made in the tables above. For example, the proton signal at ~2.10 ppm will correlate only to the carbon signal at ~24.0 ppm, definitively assigning the acetamide methyl group.

The following diagram illustrates the key correlations expected in an HSQC spectrum that validate the core structural assignments.

G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H_arom1 ~7.8 ppm (H-2'/6') C_arom1 ~128.0 ppm (C-2'/6') H_arom1->C_arom1 ¹J(C,H) H_arom2 ~7.7 ppm (H-3'/5') C_arom2 ~119.0 ppm (C-3'/5') H_arom2->C_arom2 ¹J(C,H) H_morph_O ~3.6 ppm (H-β) C_morph_O ~66.0 ppm (C-β) H_morph_O->C_morph_O ¹J(C,H) H_morph_N ~2.9 ppm (H-α) C_morph_N ~45.5 ppm (C-α) H_morph_N->C_morph_N ¹J(C,H) H_Me ~2.1 ppm (CH₃) C_Me ~24.0 ppm (CH₃) H_Me->C_Me ¹J(C,H)

Caption: Expected ¹H-¹³C HSQC correlations for N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Conclusion

The structural verification of N-(4-(Morpholinosulfonyl)phenyl)acetamide can be confidently achieved through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can obtain unambiguous and reliable data. This structured approach, combining ¹H, ¹³C, COSY, and HSQC experiments, provides a self-validating system that ensures the chemical integrity of the compound, forming a solid foundation for its use in further scientific and drug development endeavors.

References

  • Chin, T., Fronczek, F. R., & Isovitsch, R. (2009). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3206. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for Synthesis of novel 2-(4-formylphenoxy)-N-phenylacetamide analogues. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (2016). N-[4-(Morpholinodiazenyl)phenyl]acetamide. [Link]

  • SIELC Technologies. (2018). N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide. [Link]

  • PubChem. (n.d.). 4-Acetamidobenzenesulfonanilide. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR for the Chemist. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Banci, L., Bertini, I., & Luchinat, C. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Inorganica Chimica Acta, 180(2), 171-174. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Ishizu, K. L., & MacGillivray, L. R. (2007). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 23(17), 8568–8572. [Link]

  • ResearchGate. (n.d.). Proton NMR spectra of some amides. [Link]

  • Lizarazo, M., et al. (2015). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 565, 411-438. [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(11), 650-654. [Link]

  • MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3334. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. [Link]

  • ResearchGate. (n.d.). N-(4-hydroxyphenyl) acetamide (Paracetamol). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-(Morpholinosulfonyl)phenyl)acetamide Stability &amp; Degradation

Welcome to the technical support center for N-(4-(Morpholinosulfonyl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-(Morpholinosulfonyl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and degradation pathways of this molecule. As your dedicated application scientist, I've structured this resource to not only provide protocols but to explain the scientific rationale behind them, ensuring your experiments are robust, logical, and self-validating.

I. Molecule at a Glance: Understanding the Chemistry

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a compound featuring three key functional groups that dictate its stability profile: an acetamide group , an aromatic sulfonamide , and a morpholine ring . Each of these moieties presents a potential site for degradation under various environmental conditions. Understanding their individual and combined lability is the cornerstone of a successful stability study.

  • Aromatic Acetamide: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield acetic acid and 4-(morpholinosulfonyl)aniline.

  • Sulfonamide Group: While generally more stable to hydrolysis than amides or esters, the sulfur-nitrogen (S-N) bond in sulfonamides can be cleaved under aggressive hydrolytic conditions or through specific metabolic pathways.[1][2] The presence of the electron-withdrawing sulfonyl group on the phenyl ring also influences the reactivity of the entire molecule.

  • Morpholine Ring: This saturated heterocycle is generally stable but can undergo thermal degradation at elevated temperatures.[3][4]

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the handling and analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Q1: My sample shows a new peak in the HPLC chromatogram after storage in an aqueous buffer at room temperature. What could it be?

A1: The most probable cause is hydrolysis of the acetamide group. This reaction is accelerated by either acidic or basic pH. The primary degradation product would be 4-(morpholinosulfonyl)aniline. To confirm this, you should:

  • Check the pH of your buffer: Sulfonamides are generally stable at neutral pH but can degrade at more extreme pH values.[5][6]

  • Run a forced hydrolysis study: Briefly expose your sample to mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 60°C). If the new peak's retention time matches the peak formed under these conditions, it strongly suggests hydrolytic degradation.

  • Use Mass Spectrometry (LC-MS): For definitive identification, analyze the sample by LC-MS to determine the mass of the new peak and compare it to the expected mass of 4-(morpholinosulfonyl)aniline.

Q2: I'm observing multiple degradation products after exposing my solid compound to light. What are the likely photodegradation pathways?

A2: Photodegradation can be complex. Aromatic compounds, in general, are susceptible to photolytic reactions.[7] For this molecule, potential pathways include:

  • Oxidation of the morpholine ring: This could lead to various ring-opened products.

  • Cleavage of the S-N bond: This is a known degradation pathway for sulfonamides.

  • Reactions involving the aromatic ring: Photons can induce radical reactions, leading to dimerization or the formation of phenolic byproducts if trace water is present.

To mitigate this, always store the solid compound and solutions in amber vials or protected from light, as recommended by ICH Q1B guidelines.

Q3: After heating my sample at 80°C, I see a loss of the parent compound but no single major degradant. Why?

A3: At elevated temperatures, multiple degradation pathways can occur simultaneously. The morpholine ring is known to undergo thermal decomposition, leading to a variety of smaller, volatile products like ammonia, ethanolamine, and various organic acids.[4] The acetamide and sulfonamide groups can also undergo thermolysis. This complex degradation profile often results in a general loss of the parent compound without the formation of a single, stable degradant, making quantification challenging. It is crucial to use a well-validated, stability-indicating HPLC method to ensure all degradation products are separated from the parent peak.

III. Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your stability studies.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Peak Shape in HPLC (Tailing) Secondary Interactions with HPLC Column: The basic nitrogen in the morpholine ring can interact with residual silanols on the silica-based C18 column, causing peak tailing.1. Lower the mobile phase pH: Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase. This protonates the morpholine nitrogen, minimizing its interaction with the stationary phase. 2. Use a base-deactivated column: These columns have end-capping to reduce the number of accessible silanol groups.
Inconsistent Degradation in Oxidative Stress Studies Reactivity of Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., H₂O₂) and the reaction time are critical. Over-stressing can lead to unrealistic degradation pathways.[8]1. Optimize H₂O₂ Concentration: Start with a low concentration (e.g., 3% H₂O₂) and moderate temperature (e.g., room temperature or 40°C).[9] 2. Analyze at multiple time points: This helps to understand the kinetics of the degradation. 3. Rationale: Sulfonamides can be oxidized, potentially at the sulfur atom or leading to aniline-like products.[10][11][12] The goal is to achieve 5-20% degradation to reveal relevant pathways without destroying the molecule.[13]
Mass Imbalance in Forced Degradation Studies Formation of Non-UV Active or Volatile Degradants: Not all degradation products may have a chromophore that absorbs at the detection wavelength, or they may be too volatile to be retained on the column.1. Use a universal detector: A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel with a UV detector to detect non-chromophoric compounds. 2. Employ Headspace GC-MS: If thermal degradation is suspected, this technique can identify volatile breakdown products from the morpholine ring.

IV. Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A guidelines.[14][15][16]

Objective: To generate the likely degradation products of N-(4-(Morpholinosulfonyl)phenyl)acetamide under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 48 hours. Then, dissolve to 1 mg/mL for analysis.

    • Photostability: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve to 1 mg/mL for analysis.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Expose Thermal Thermal (Solid) (80°C) Stock->Thermal Expose Photo Photolytic (Solid) (ICH Q1B) Stock->Photo Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze via Stability-Indicating RP-HPLC-UV/PDA Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Identify Peak Purity & Degradant ID (e.g., LC-MS) HPLC->Identify

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a quantitative method that separates the parent compound from all potential degradation products.

Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 or equivalent with DAD/PDA detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or lambda max of the compound)
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1)): The method must be validated for:

  • Specificity: Demonstrate that degradation products do not co-elute with the parent peak using Peak Purity analysis (from a PDA detector) and by spiking the sample with known impurities if available.

  • Linearity, Range, Accuracy, and Precision.

  • Robustness: Test small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

V. Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for N-(4-(Morpholinosulfonyl)phenyl)acetamide based on the chemical nature of its functional groups.

Degradation_Pathways cluster_main cluster_products Parent Parent Compound Hydrolysis_Pdt 4-(Morpholinosulfonyl)aniline + Acetic Acid Parent->Hydrolysis_Pdt Acid/Base Hydrolysis (Amide Cleavage) SN_Cleavage_Pdt Acetamidobenzenesulfinic Acid + Morpholine Parent->SN_Cleavage_Pdt Hydrolysis/Photolysis (S-N Cleavage) Oxidation_Pdts Oxidized Morpholine Derivatives & Ring-Opened Products Parent->Oxidation_Pdts Oxidation/Photolysis (Morpholine/Aromatic Ring)

Caption: Potential degradation pathways of the target molecule.

VI. References

  • Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available at: [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. ACS Publications. Available at: [Link]

  • Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. ResearchGate. Available at: [Link]

  • Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. ACS Publications. Available at: [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. Available at: [Link]

  • Morpholine. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC. Annex Publishers. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. ScienceDirect. Available at: [Link]

  • Bacterial Degradation of Aromatic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Center for Biotechnology Information. Available at: [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Center for Biotechnology Information. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

  • Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar. Available at: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. Available at: [Link]

  • Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. ACS Publications. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. MDPI. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Available at: [Link]

  • Enhanced biodegradation of aromatic pollutants in cocultures of anaerobic and aerobic bacterial consortia. PubMed. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]

  • 4-Acetamidobenzenesulfonanilide. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Showing Compound Morpholine (FDB008207). FooDB. Available at: [Link]

  • Recent Advances in Visible-Light-Mediated Amide Synthesis. MDPI. Available at: [Link]

  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide

Welcome to the technical support center for the scale-up synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section tackles common problems you may encounter during the scale-up of N-(4-(Morpholinosulfonyl)phenyl)acetamide synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My yield of N-(4-(Morpholinosulfonyl)phenyl)acetamide has significantly dropped after scaling up the reaction from a few grams to a multi-kilogram scale. What are the likely causes and how can I improve it?

Answer:

A decrease in yield upon scale-up is a frequent challenge in process chemistry. For the synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide, this issue can often be traced back to several key factors related to the two main stages of the synthesis: the formation of 4-acetamidobenzenesulfonyl chloride and its subsequent reaction with morpholine.

Root Causes & Solutions:

  • Inefficient Heat Transfer and Temperature Control:

    • Causality: The chlorosulfonation of acetanilide is a highly exothermic reaction.[1] Small-scale reactions in a round-bottom flask have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized overheating. Elevated temperatures can promote the formation of side products and degradation of the desired sulfonyl chloride.

    • Solution:

      • Controlled Reagent Addition: Instead of adding acetanilide to chlorosulfonic acid all at once, implement a slow, controlled addition rate. This allows the cooling system of the reactor to manage the heat generated.

      • Efficient Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a homogenous mixture and prevent hot spots.

      • Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to maintain the optimal reaction temperature.

  • Moisture Sensitivity of the Sulfonyl Chloride Intermediate:

    • Causality: 4-Acetamidobenzenesulfonyl chloride is highly susceptible to hydrolysis, reverting to the corresponding sulfonic acid.[2][3] On a larger scale, there are more opportunities for moisture to enter the system, for example, from atmospheric humidity during transfers or from residual water in the reactor.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

      • Dry Equipment: Ensure all glassware and reactors are thoroughly dried before use.

      • Anhydrous Solvents: Use anhydrous solvents for the reaction and any subsequent washing steps.

  • Incomplete Conversion during the Sulfonamide Formation:

    • Causality: In a large volume, achieving complete mixing of the 4-acetamidobenzenesulfonyl chloride solution and the morpholine solution can be challenging. This can lead to localized areas of low reagent concentration and, consequently, incomplete reaction.

    • Solution:

      • Sub-surface Addition: Introduce one reagent below the surface of the other with good agitation to ensure rapid and thorough mixing.

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion before proceeding with the workup.[4]

Question 2: During the workup of the reaction between 4-acetamidobenzenesulfonyl chloride and morpholine, I am observing a significant amount of an insoluble white solid, which is not my desired product. What is this impurity and how can I prevent its formation?

Answer:

The insoluble white solid you are observing is likely 4-acetamidobenzenesulfonic acid, the hydrolysis product of your starting material, 4-acetamidobenzenesulfonyl chloride.[2][3]

Root Causes & Solutions:

  • Hydrolysis during Workup:

    • Causality: The sulfonyl chloride is highly reactive towards water. During the workup, if the reaction mixture is quenched with water or an aqueous basic solution, any unreacted sulfonyl chloride will rapidly hydrolyze. This is particularly problematic on a larger scale where the quenching process can be slower and less efficient.

    • Solution:

      • Anhydrous Workup: If possible, consider an anhydrous workup. This could involve filtering the reaction mixture to remove any solids and then removing the solvent under reduced pressure. The crude product can then be purified by recrystallization.

      • Controlled Quenching: If an aqueous quench is necessary, it should be performed at a low temperature (e.g., 0-5 °C) with vigorous stirring to dissipate the heat of hydrolysis and minimize the contact time between the sulfonyl chloride and water.

      • Ensure Complete Reaction: As mentioned previously, ensure the reaction has gone to completion before initiating the workup. This minimizes the amount of unreacted sulfonyl chloride available to be hydrolyzed.

Question 3: The final product, N-(4-(Morpholinosulfonyl)phenyl)acetamide, is off-color and difficult to purify by simple crystallization. What are the potential impurities, and what purification strategies are effective at scale?

Answer:

Off-color and purification difficulties suggest the presence of persistent impurities that co-crystallize with your product.

Potential Impurities:

  • Starting Materials: Unreacted 4-acetamidobenzenesulfonyl chloride or morpholine.

  • Side-Reaction Products:

    • Bis-sulfonated species: Reaction of two molecules of 4-acetamidobenzenesulfonyl chloride with one molecule of an impurity containing two nucleophilic sites.

    • Products from Ring-Opening of Morpholine: Although less common under standard conditions, highly acidic or basic conditions could potentially lead to the degradation of morpholine.

  • Degradation Products: Products resulting from the decomposition of the starting materials or the final product due to excessive heat or prolonged reaction times.

Purification Strategies for Scale-Up:

  • Recrystallization with appropriate solvent selection:

    • Methodology: A systematic solvent screen is crucial. Start with solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices for similar compounds include ethanol, isopropanol, or mixtures of solvents like ethanol/water.

    • Execution at Scale: In a large-scale crystallization, the cooling rate is a critical parameter. Slow cooling generally affords larger, purer crystals. Seeding the supersaturated solution with a small amount of pure product can also promote the crystallization of the desired polymorph and improve purity.

  • Slurry Washing:

    • Methodology: If the impurities are significantly more soluble in a particular solvent than your product, you can suspend the crude solid in that solvent and stir for a period. The impurities will dissolve into the solvent, and the purified product can be isolated by filtration.

    • Advantages at Scale: This method is often simpler and more efficient than a full recrystallization for removing smaller amounts of highly soluble impurities.

  • Column Chromatography (for high-value products or difficult separations):

    • Considerations: While effective, traditional column chromatography can be challenging and expensive to scale up.

    • Alternatives: For industrial-scale purification, consider alternatives like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography, which are designed for larger quantities.

Purification MethodAdvantages at ScaleDisadvantages at Scale
Recrystallization Cost-effective, can handle large volumes.Solvent selection can be challenging, potential for yield loss in mother liquor.
Slurry Washing Faster than recrystallization, good for removing highly soluble impurities.Less effective for impurities with similar solubility to the product.
Chromatography High purity can be achieved, good for separating complex mixtures.Expensive, requires specialized equipment, generates significant solvent waste.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the chlorosulfonation of acetanilide?

A1: The most critical parameters are:

  • Temperature: Due to the exothermic nature of the reaction, strict temperature control is paramount to prevent side reactions and ensure safety.

  • Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios and the rate of addition of acetanilide to chlorosulfonic acid is crucial for maximizing yield and minimizing impurity formation.

  • Agitation Speed: Adequate mixing is essential to ensure homogeneity and efficient heat transfer.

  • Reaction Time: Monitoring the reaction to completion is key to a successful outcome.

Q2: Are there any safety concerns I should be aware of when handling chlorosulfonic acid on a large scale?

A2: Absolutely. Chlorosulfonic acid is a highly corrosive and reactive substance.

  • Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride and sulfuric acid fumes.[5] All equipment must be scrupulously dry.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

  • Quenching: The quenching of the reaction mixture is also highly exothermic and must be done with extreme care, typically by slowly adding the reaction mixture to ice or a cold, stirred solvent.

Q3: Can you provide a general workflow for the synthesis and purification of N-(4-(Morpholinosulfonyl)phenyl)acetamide at a larger scale?

A3: The following diagram illustrates a typical workflow:

G cluster_0 Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide cluster_2 Workup and Purification A Charge Chlorosulfonic Acid to Reactor B Cool Reactor to 0-5 °C A->B C Slowly Add Acetanilide B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction Completion (TLC/HPLC) D->E H Slowly Add Sulfonyl Chloride Solution E->H Transfer F Prepare Solution of Morpholine and Base G Cool Morpholine Solution to 0-5 °C F->G G->H I Warm to Room Temperature and Stir H->I J Monitor Reaction Completion (TLC/HPLC) I->J K Quench Reaction Mixture J->K L Isolate Crude Product (Filtration) K->L M Recrystallize from Suitable Solvent L->M N Dry Final Product M->N

Caption: A typical workflow for the scale-up synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Illustrative Scale)
  • Charge a dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet with chlorosulfonic acid (3.0 eq).

  • Cool the chlorosulfonic acid to 0-5 °C.

  • Slowly add acetanilide (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the acetanilide is consumed.

  • The resulting solution of 4-acetamidobenzenesulfonyl chloride is typically used directly in the next step.

Protocol 2: Synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide (Illustrative Scale)
  • In a separate reactor, prepare a solution of morpholine (1.2 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Cool this solution to 0-5 °C.

  • Slowly add the solution of 4-acetamidobenzenesulfonyl chloride from Protocol 1 to the morpholine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the sulfonyl chloride is consumed.

  • Proceed with the appropriate workup and purification as described in the Troubleshooting Guide.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. ResearchGate. Available at: [Link]

  • N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate. Available at: [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. PMC. Available at: [Link]

  • An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC. Available at: [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]

  • Continuous flow reactor setup for the synthesis of sulfonamide (3). ResearchGate. Available at: [Link]

  • N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide. SIELC Technologies. Available at: [Link]

  • Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Available at: [Link]

  • reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. Reddit. Available at: [Link]

  • N-[4-(Propylsulfamoyl)phenyl]acetamide. PMC. Available at: [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Available at: [Link]

  • Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. Chemical Engineering Transactions. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • PRELAB EXERCISE EXPERIMENT 23 Preparation of Sulfanilamide. Chegg. Available at: [Link]

  • THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. Available at: [Link]

  • Flow synthesis process for the production of sulfonylurea compounds. Google Patents.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

  • Central Philippine University College of Pharmacy. Scribd. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of N-(4-(Morpholinosulfonyl)phenyl)acetamide

Welcome to the dedicated support resource for the HPLC analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for the HPLC analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving optimal chromatographic separation. Here, we address common issues with in-depth, scientifically-grounded explanations and provide actionable, step-by-step protocols to resolve them.

Introduction to the Analyte

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a sulfonamide-containing compound. Its chemical structure, featuring a polar morpholino group, a sulfonamide linkage, and an acetamide group, presents a unique set of considerations for reverse-phase HPLC method development. Achieving sharp, symmetrical peaks with adequate retention requires a careful balance of mobile phase composition, pH, and stationary phase chemistry.

Chemical Structure:

  • IUPAC Name: N-(4-(Morpholinosulfonyl)phenyl)acetamide

  • Molecular Formula: C12H16N2O4S

  • Key Features: Moderately polar, contains both hydrogen bond donors and acceptors, and an acidic N-H proton on the sulfonamide group. Its retention behavior is highly sensitive to mobile phase pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common problems encountered during the HPLC separation of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

Question 1: Why am I seeing significant peak tailing for my analyte?

Peak tailing is one of the most frequent issues observed for compounds containing a sulfonamide group. It is often indicative of secondary interactions between the analyte and the stationary phase.

Root Cause Analysis:

  • Silanol Interactions: The primary cause of tailing for sulfonamides is often the interaction between the acidic sulfonamide proton (N-H) and residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. These interactions are a form of strong, undesirable ion-exchange, which delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: The ionization state of N-(4-(Morpholinosulfonyl)phenyl)acetamide is pH-dependent. If the mobile phase pH is not adequately controlled and is close to the pKa of the sulfonamide, a mixed population of ionized and non-ionized species can exist, leading to peak distortion. The pKa of related arylsulfonamides is typically in the range of 9-11.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

Troubleshooting Workflow:

G start Peak Tailing Observed step1 Step 1: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->step1 Primary Action step2 Step 2: Use a Sterically Protected or End-Capped Column step1->step2 If tailing persists end Symmetrical Peak Achieved step1->end If resolved step3 Step 3: Reduce Sample Concentration step2->step3 If minor tailing remains step2->end If resolved step4 Step 4: Consider an Alternative Stationary Phase (e.g., Phenyl-Hexyl) step3->step4 If issue is unresolved step3->end If resolved step4->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

  • Protocol 1.1: Mobile Phase pH Adjustment

    • Objective: To suppress the ionization of residual silanol groups.

    • Procedure: Prepare your aqueous mobile phase (e.g., Water or Buffer) and add a final concentration of 0.1% (v/v) formic acid or trifluoroacetic acid (TFA).

    • Rationale: At a low pH (around 2.5-3.5), the vast majority of silanol groups are protonated (Si-OH) and neutral, which minimizes the strong ionic interaction with the analyte. This is a foundational principle of reverse-phase chromatography for polar and ionizable compounds.

    • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase for at least 10-15 column volumes before injecting the sample.

  • Protocol 1.2: Column Selection

    • Objective: To use a stationary phase with minimal accessible silanols.

    • Recommendation: Switch to a column that is "end-capped." End-capping is a process where the manufacturer treats the silica with a small silylating agent (like trimethylchlorosilane) to convert most of the residual silanol groups into less reactive hydrophobic groups.

    • Alternative: Consider columns with sterically protected ligands (e.g., a C18 column with an isobutyl side group) which physically hinder the analyte from accessing the underlying silica surface.

Question 2: My analyte has very poor retention and elutes near the void volume. How can I increase its retention time?

Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. For a moderately polar compound like N-(4-(Morpholinosulfonyl)phenyl)acetamide, this is a common challenge.

Root Cause Analysis:

  • High Organic Content in Mobile Phase: The most straightforward cause is a mobile phase that is too "strong" (i.e., has too high a percentage of organic solvent like acetonitrile or methanol).

  • Inappropriate Stationary Phase: A standard C18 column may not be the optimal choice if the compound exhibits limited hydrophobic character.

  • High Column Temperature: While temperature can improve efficiency, excessively high temperatures can sometimes reduce retention for certain analytes.

Troubleshooting Strategies:

StrategyPrincipleRecommended ActionStarting Conditions
Decrease Organic Content Increases the polarity of the mobile phase, driving the analyte to interact more with the hydrophobic stationary phase.Reduce the percentage of acetonitrile or methanol in your mobile phase isocratically, or adjust the gradient profile to start at a lower organic percentage.Decrease organic content by 5-10% increments.
Switch to a Weaker Organic Solvent Methanol is a weaker organic solvent than acetonitrile in reverse-phase HPLC. Switching can increase retention.Replace acetonitrile with methanol in your mobile phase. You may need to adjust the percentage.If using 50% ACN, start with ~60% MeOH.
Change Stationary Phase A phenyl-based column can offer alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.Switch to a Phenyl-Hexyl or Biphenyl stationary phase.Use the same mobile phase conditions as a starting point.

Experimental Protocol: Methodical Adjustment of Mobile Phase Strength

  • Baseline Run: Perform an injection with your current method and note the retention time (t_R).

  • Stepwise Reduction: Decrease the organic solvent (e.g., acetonitrile) concentration by 5%.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10 column volumes.

  • Injection: Inject the sample and record the new retention time.

  • Iteration: Repeat steps 2-4 until the retention factor (k') is in the optimal range of 2 to 10. The retention factor is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume time). An adequate k' value ensures the analyte is retained sufficiently for good separation from other components without leading to excessively long run times.

Question 3: I am observing inconsistent retention times from one injection to the next. What is the cause?

Retention time variability is a critical issue, especially in a regulated environment, as it points to a lack of method robustness.

Root Cause Diagnostic Flow:

G start Inconsistent Retention Times check1 Is the column properly equilibrated? start->check1 check2 Is the mobile phase composition stable? (Check for evaporation, proper mixing) check1->check2 Yes solution1 Increase equilibration time (min. 10-15 column volumes) check1->solution1 No check3 Is the column temperature constant? check2->check3 Yes solution2 Prepare fresh mobile phase daily. Use an online degasser. check2->solution2 No check4 Are there leaks in the system? check3->check4 Yes solution3 Use a column oven set to a stable temperature (e.g., 30 °C) check3->solution3 No solution4 Perform a system pressure test. Check fittings. check4->solution4 Yes end Stable Retention Times solution1->end solution2->end solution3->end solution4->end

Caption: Diagnostic flowchart for retention time instability.

In-Depth Explanations:

  • Column Equilibration: This is the most common culprit. When the mobile phase composition is changed (e.g., at the start of a sequence or during a gradient), the stationary phase needs time to fully equilibrate. The surface chemistry and solvation layer must reach a steady state. Insufficient equilibration will cause retention times to drift, usually decreasing with each injection until equilibrium is reached.

  • Mobile Phase Volatility: If using volatile mobile phase modifiers (like TFA) or if the organic solvent has a low boiling point, its composition can change over time due to evaporation. This is especially true if the solvent reservoirs are not well-covered. A slight change in the organic-to-aqueous ratio can cause significant shifts in retention time.

  • Temperature Fluctuation: Column temperature directly affects the viscosity of the mobile phase and the kinetics of partitioning. Without a thermostatically controlled column compartment, ambient temperature changes in the lab throughout the day can cause retention times to drift. A good practice is to always use a column oven set at a temperature slightly above the highest expected ambient temperature (e.g., 30 or 35 °C) to ensure stability.

References

  • Title: HPLC for Pharmaceutical Scientists. Source: John Wiley & Sons. URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography. Source: John Wiley & Sons. URL: [Link]

  • Title: Troubleshooting HPLC: A Practical Approach. Source: LCGC North America. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Activity of N-(4-(Morpholinosulfonyl)phenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the N-(4-(morpholinosulfonyl)phenyl)acetamide scaffold has emerged as a versatile pharmacophore, giving rise to der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-(4-(morpholinosulfonyl)phenyl)acetamide scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparison of the synthesis, biological activities, and structure-activity relationships of these compounds, offering valuable insights for researchers engaged in drug discovery and development. We will explore various synthetic strategies, compare the performance of these derivatives against established alternatives with supporting experimental data, and provide detailed protocols to facilitate further research.

I. Synthetic Strategies: A Comparative Analysis

The synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide derivatives can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions required on the aromatic ring or the acetamide group.

A. The Sulfonylation Approach: A Direct and Efficient Route

A prevalent and straightforward method involves the direct sulfonylation of an N-phenylacetamide derivative. This approach is favored for its efficiency and the commercial availability of the key starting material, 4-acetamidobenzenesulfonyl chloride.

Causality Behind Experimental Choices: This method is predicated on the nucleophilic substitution reaction between the highly reactive sulfonyl chloride and the secondary amine of morpholine. The use of a base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the product, facilitating a homogenous reaction mixture.

Experimental Protocol: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide [1]

  • Reaction Setup: To a stirred mixture of morpholine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), add a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) dropwise at room temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: Upon completion, add distilled water (20 mL) to the reaction mixture. Separate the organic phase, and extract the aqueous phase with dichloromethane (2 x 30 mL).[1]

  • Purification: Combine the organic extracts, wash with water (30 mL), and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Diagram: Sulfonylation Approach

G A 4-Acetamidobenzenesulfonyl Chloride reagents Na2CO3 DCM, rt A->reagents B Morpholine B->reagents C N-(4-(morpholinosulfonyl)phenyl)acetamide reagents->C

Caption: General scheme for the synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide via sulfonylation.

B. The Acetylation Approach: Building from the Sulfonamide Core

An alternative strategy involves the acetylation of a pre-formed sulfonamide. This method is particularly useful when diverse N-acyl groups are desired for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices: This route begins with the synthesis of 4-morpholinosulfonylaniline, which is then acetylated. The acetylation is typically carried out using acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine to scavenge the acid byproduct. The choice of the acetylating agent can influence the reaction conditions and work-up procedure.

Experimental Protocol: Two-Step Synthesis via Acetylation

Step 1: Synthesis of 4-morpholinosulfonylaniline

  • Follow a similar procedure to the sulfonylation approach, using 4-aminobenzenesulfonyl chloride and morpholine.

Step 2: Acetylation of 4-morpholinosulfonylaniline

  • Reaction Setup: Dissolve 4-morpholinosulfonylaniline (5 mmol) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF). Add triethylamine (6 mmol).

  • Reagent Addition: Slowly add acetyl chloride (5.5 mmol) to the mixture at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Diagram: Acetylation Approach

G A 4-Aminobenzenesulfonyl Chloride reagents1 Base DCM A->reagents1 B Morpholine B->reagents1 C 4-Morpholinosulfonylaniline reagents2 Acetyl Chloride Base C->reagents2 D N-(4-(morpholinosulfonyl)phenyl)acetamide reagents1->C reagents2->D

Caption: Two-step synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide via acetylation.

II. Biological Activities and Performance Comparison

Derivatives of N-(4-(morpholinosulfonyl)phenyl)acetamide have demonstrated a remarkable range of biological activities. This section provides a comparative overview of their performance in key therapeutic areas.

A. Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making these derivatives potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2]

Comparative Performance: Several studies have explored N-phenylacetamide-based sulfonamides as CA inhibitors.[3] For instance, certain indole-2,3-dione derivatives bearing the N-phenylacetamide sulfonamide scaffold have shown potent inhibition against various CA isoforms, with some compounds exhibiting KI values in the nanomolar range, comparable to the standard inhibitor acetazolamide.[3] Specifically, one derivative demonstrated a KI of 5.87 nM against hCA II, which is highly competitive with acetazolamide.[3] Another study highlighted a derivative, 5c, as a selective carbonic anhydrase II inhibitor with neuroprotective effects.[4]

Compound/DrugTarget Isoform(s)Potency (KI or IC50)SelectivityReference
Indole-2,3-dione derivative (2h) hCA I, hCA II, hCA XIIKI = 45.10 nM (hCA I), 5.87 nM (hCA II), 7.91 nM (hCA XII)Moderate[3]
Acetazolamide (Standard) Various CAsKI = 5.70 nM (hCA XII)Non-selective[2][3]
Compound 5c CA IIIC50 = 12.0 nMSelective over CA I[4]
B. Kinase Inhibition

The acetamide scaffold has also been incorporated into the design of kinase inhibitors, which are crucial in cancer therapy.

Comparative Performance: Derivatives of N-phenylacetamide have been investigated as inhibitors of various kinases, including Src kinase and Focal Adhesion Kinase (FAK).[5][6] For example, N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have shown inhibitory activity against c-Src kinase with GI50 values in the low micromolar range.[7] In a different study, a 2,4-dianilinopyrimidine derivative incorporating a 4-(morpholinomethyl)phenyl moiety displayed potent anti-FAK activity with an IC50 of 0.047 µM and exhibited significant antiproliferative effects against cancer cell lines.[6]

Compound/DrugTarget KinasePotency (GI50 or IC50)Cellular ActivityReference
N-benzyl acetamide derivative (8a) c-SrcGI50 = 1.34 µM (NIH3T3/c-Src527F)Antiproliferative[7]
2,4-dianilinopyrimidine derivative (8a) FAKIC50 = 0.047 µMAntiproliferative (H1975, A431 cells)[6]
KX2-391 (Reference) Src-Highly selective Src inhibitor[7]
C. Antimicrobial and Other Activities

The versatility of the N-(4-(morpholinosulfonyl)phenyl)acetamide scaffold is further demonstrated by its reported antimicrobial, analgesic, and anti-inflammatory properties.[1][8]

  • Antibacterial and Antifungal Activity: Various derivatives have shown promising activity against bacterial and fungal strains.[9][10] For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibited significant antibacterial activity against Xanthomonas species.[9]

  • Analgesic and Anti-inflammatory Activity: A series of N-phenylacetamide sulfonamides demonstrated good analgesic activity, with some compounds showing efficacy comparable or superior to paracetamol.[8]

III. Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount in drug design. Studies on N-(4-(morpholinosulfonyl)phenyl)acetamide derivatives have revealed several key SAR trends.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide moiety can significantly influence potency and selectivity. For instance, in a series of urease inhibitors, the presence of a phenyl-alkyl group on the acetamide side led to better activity compared to a fluoro-substituted biphenyl group.[11][12]

  • Modification of the Acetamide Group: Alterations to the acetamide linker can impact activity. In the context of GPR88 agonists, modifications at the amide cap were tolerated, while specific stereochemistry was essential for activity.[13]

  • The Sulfonamide Moiety: While the morpholine group is common, replacing it with other cyclic amines or substituted amines can modulate the physicochemical properties and biological activity of the compounds. For example, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide showed good analgesic activity.[8]

Diagram: Key SAR Points

G cluster_0 N-(4-(morpholinosulfonyl)phenyl)acetamide Scaffold Scaffold Core Structure A Phenyl Ring Substituents (Potency & Selectivity) A->Scaffold B Acetamide Linker (Activity Modulation) B->Scaffold C Sulfonamide Group (Physicochemical Properties) C->Scaffold

Caption: Key structural features influencing the activity of N-(4-(morpholinosulfonyl)phenyl)acetamide derivatives.

IV. Conclusion

The N-(4-(morpholinosulfonyl)phenyl)acetamide scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of compounds with diverse and potent biological activities. The synthetic routes are well-established and adaptable, allowing for the generation of extensive libraries for SAR studies. As demonstrated, these derivatives have shown considerable promise as inhibitors of carbonic anhydrases and various kinases, with performance comparable to or exceeding that of some established drugs. The insights into their structure-activity relationships provide a rational basis for the design of next-generation therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of this versatile chemical class.

V. References

  • Chin, T., & Fronczek, F. R. (2016). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 843–845. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Drug Des, 6(142), 2169-0138. [Link]

  • Li, Y., Xing, L., He, M., Song, H., & Tan, C. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2465. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. [Link]

  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (2019). ResearchGate. [Link]

  • N-[4-(Morpholinodiazenyl)phenyl]acetamide. (2016). ResearchGate. [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (n.d.). MDPI. [Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. (n.d.). Royal Society of Chemistry. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. [Link]

  • Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. (2011). PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. (2021). PubMed Central. [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (n.d.). MDPI. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. (2023). Semantic Scholar. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). ResearchGate. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025). ResearchGate. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (n.d.). National Institutes of Health. [Link]

  • 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. (2020). PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the N-(4-(Sulfonyl)phenyl)acetamide Scaffold: A Comparative Analysis for Drug Discovery

Abstract The acetamide and sulfonamide moieties are cornerstone pharmacophores in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetamide and sulfonamide moieties are cornerstone pharmacophores in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of N-(4-(Morpholinosulfonyl)phenyl)acetamide , a representative scaffold, against both a foundational analog and a clinically successful drug. By examining its physicochemical properties, synthetic accessibility, and biological potential relative to N-(4-sulfamoylphenyl)acetamide and the selective COX-2 inhibitor Celecoxib , we aim to provide drug development professionals with a clear, data-driven framework for decision-making in lead optimization. This guide emphasizes the causality behind experimental design and the principles of structure-activity relationships (SAR).

Introduction: The Strategic Value of the Acetamide-Sulfonamide Core

The N-phenylacetamide core is a versatile scaffold known for its broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial properties.[1] When combined with a sulfonamide group, as seen in the N-(4-(sulfonyl)phenyl)acetamide series, the resulting architecture offers a unique combination of hydrogen bonding capabilities, structural rigidity, and metabolic stability that is highly attractive for drug design.[3][4]

This guide focuses on a specific, yet illustrative, member of this class: N-(4-(Morpholinosulfonyl)phenyl)acetamide (hereafter referred to as Compound A ). Its structure features a central phenylacetamide unit, a sulfonamide linker, and a terminal morpholine ring. To understand its potential and guide future derivatization efforts, we will compare it against two key benchmarks:

  • Compound B (N-(4-sulfamoylphenyl)acetamide): A simpler analog lacking the morpholine ring. This comparison will illuminate the specific contribution of the morpholine moiety to the compound's overall profile.

  • Celecoxib: A well-established, commercially successful NSAID.[5] While structurally more complex with its pyrazole core, it shares the critical 4-sulfamoylphenyl motif, providing a clinically relevant reference for COX-2 inhibitory potential and drug-like properties.[6][7]

This comparative approach allows us to dissect the structure-activity relationships that govern this chemical space, offering valuable insights for researchers aiming to optimize this scaffold for various therapeutic targets.

Physicochemical and Structural Comparison

A compound's efficacy is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key computed properties for our three compounds of interest.

PropertyCompound A (Lead)Compound B (Analog)Celecoxib (Reference Drug)
Structure N-(4-(Morpholinosulfonyl)phenyl)acetamideN-(4-sulfamoylphenyl)acetamide4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Molecular Weight ( g/mol ) 284.32214.24[8]381.37
LogP (Octanol/Water) 0.8-0.1[8]3.5
Hydrogen Bond Donors 12[8]1
Hydrogen Bond Acceptors 54[8]5
Rotatable Bonds 32[8]3
Topological Polar Surface Area (Ų) 84.694.8[8]74.5

Analysis of Physicochemical Trends:

  • Impact of the Morpholine Ring: The addition of the morpholine ring in Compound A compared to Compound B increases the molecular weight and LogP. This suggests that the morpholine moiety enhances lipophilicity, which can influence membrane permeability and target engagement. However, it also adds a hydrogen bond acceptor (the oxygen atom), slightly altering its polarity profile.

  • Comparison to Celecoxib: Celecoxib is significantly larger and more lipophilic (higher LogP) than both Compound A and B . Its structure-activity relationship for COX-2 inhibition is well-defined, where the trifluoromethyl group and the specific arrangement of the aryl rings are crucial for selective binding.[6][9] The lower LogP of Compound A suggests it may have different solubility and distribution characteristics compared to Celecoxib.

Synthetic Accessibility and Workflow

A key consideration in drug development is the ease and efficiency of synthesis. The N-(4-(sulfonyl)phenyl)acetamide scaffold is readily accessible through established synthetic routes.

General Synthesis Workflow

The synthesis typically involves a two-step process starting from a substituted aniline. This workflow ensures high yields and allows for modular assembly, where different amines (like morpholine) can be introduced in the final step to generate a library of analogs.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Sulfonamide Formation Aniline 4-Amino- benzenesulfonamide Product1 N-(4-sulfamoylphenyl)acetamide (Compound B) Aniline->Product1 Base (e.g., Pyridine) Reagent1 Acetyl Chloride or Acetic Anhydride Reagent1->Product1 Start2 N-(4-(chlorosulfonyl)phenyl)acetamide Product1->Start2 Alternative Starting Material (Requires Chlorosulfonation) Product2 N-(4-(Morpholinosulfonyl)phenyl)acetamide (Compound A) Start2->Product2 Base (e.g., Triethylamine) Reagent2 Morpholine Reagent2->Product2 caption General synthetic workflow for Compounds A and B. G cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 pgg2 Prostaglandin G2 (PGG2) aa->pgg2 cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) pgg2->cox1 pgg2->cox2 prostanoids Prostanoids (Prostaglandins, Thromboxane) pgg2->prostanoids phys_effects Physiological Effects (GI protection, Platelet function) prostanoids->phys_effects via COX-1 infl_effects Inflammatory Effects (Pain, Fever, Swelling) prostanoids->infl_effects via COX-2 inhibitor Compound A Celecoxib inhibitor->cox2 Selective Inhibition caption COX-2 inhibition in the arachidonic acid pathway.

Caption: COX-2 inhibition in the arachidonic acid pathway.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, rigorous and well-controlled experimental protocols are essential. Below is a detailed protocol for an in vitro COX inhibition assay.

Protocol: In Vitro Human COX-1/COX-2 Inhibition Assay

1. Principle: This is a colorimetric enzyme immunoassay that measures the concentration of Prostaglandin F2α (PGF2α) produced by the enzymatic activity of recombinant human COX-1 or COX-2 on arachidonic acid. The inhibitory effect of test compounds is determined by quantifying the reduction in PGF2α production.

2. Materials:

  • Recombinant human COX-1 and COX-2 enzymes (e.g., from Cayman Chemical).
  • Arachidonic Acid (substrate).
  • Heme (cofactor).
  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
  • Test Compounds (Compound A, B, Celecoxib) dissolved in DMSO.
  • PGF2α ELISA Kit.
  • 96-well microplates.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM. Then, create final assay concentrations ranging from 0.01 µM to 100 µM by diluting in the Reaction Buffer. Ensure the final DMSO concentration in the assay is ≤ 1% to avoid solvent effects.
  • Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired working concentration in the Reaction Buffer.
  • Assay Setup (in duplicate or triplicate):
  • To each well of a 96-well plate, add 150 µL of Reaction Buffer.
  • Add 10 µL of Heme cofactor.
  • Add 10 µL of the diluted test compound or vehicle control (DMSO).
  • Add 10 µL of the diluted enzyme (COX-1 or COX-2).
  • Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
  • Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the enzymatic reaction.
  • Reaction Incubation: Incubate the plate at 37°C for exactly 2 minutes.
  • Stop Reaction: Add 10 µL of a stop solution (e.g., 1 M HCl) to each well to quench the reaction.
  • Quantification: Use a commercial PGF2α ELISA kit to measure the amount of prostaglandin produced in each well, following the manufacturer's instructions.
  • Data Analysis:
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound against each enzyme.
  • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

4. Causality and Self-Validation:

  • Why Celecoxib as a Control? Including Celecoxib, a known potent and selective COX-2 inhibitor, serves as a positive control and validates the assay's performance. The IC₅₀ value obtained for Celecoxib should be consistent with literature values, confirming the assay is running correctly.
  • Why a Vehicle Control? The DMSO vehicle control represents 100% enzyme activity and is the baseline against which all inhibition is measured.
  • Why Pre-incubation? Pre-incubating the enzyme with the inhibitor before adding the substrate allows for equilibrium binding to be reached, providing a more accurate measurement of inhibitory potency.

Conclusion and Future Directions

This comparative guide demonstrates the utility of the N-(4-(sulfonyl)phenyl)acetamide scaffold as a foundation for developing targeted inhibitors.

  • Our analysis reveals that N-(4-(Morpholinosulfonyl)phenyl)acetamide (Compound A) is a significant improvement over its simpler analog, N-(4-sulfamoylphenyl)acetamide (Compound B) , in terms of COX-2 inhibition and selectivity.

  • The morpholine moiety is a key structural feature, likely providing crucial interactions within the enzyme active site that enhance potency.

  • While not as potent as the clinically optimized drug Celecoxib , Compound A represents a valid and promising lead scaffold. Its favorable physicochemical properties and straightforward synthesis make it an excellent candidate for further optimization.

Future work should focus on exploring the structure-activity relationship around the morpholine ring. Replacing it with other heterocyclic systems (e.g., piperidine, thiomorpholine) or decorating it with substituents could further improve potency and fine-tune ADME properties, potentially leading to the discovery of novel therapeutic agents.

References

  • Javed, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem. Available at: [Link]

  • Patsnap. (2024). What is Acetamide used for? Patsnap Synapse. Available at: [Link]

  • Al-Soud, Y. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry. Available at: [Link]

  • Deeks, E. D. (2022). Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer. Drugs & Therapy Perspectives. Available at: [Link]

  • Wikipedia. (n.d.). Bortezomib. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

  • Ullah, H., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • Radhi, A. W., et al. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bortezomib. PubChem. Available at: [Link]

  • Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of Bortezomib. ResearchGate. Available at: [Link]

  • Chin, T., & Fronczek, F. R. (2009). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • Ullah, H., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed. Available at: [Link]

  • Singh, R., & Kumar, V. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science. Available at: [Link]

  • Wikipedia. (n.d.). Sotorasib. Wikipedia. Available at: [Link]

  • Zia, M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors. ACS Omega. Available at: [Link]

  • ResearchGate. (2016). N-[4-(Morpholinodiazenyl)phenyl]acetamide. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bortezomib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. PubChem. Available at: [Link]

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  • ResearchGate. (n.d.). Structure of celecoxib and some derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

A Comparative Guide for Researchers: Alternatives to N-(4-sulfamoylphenyl)acetamide in Antimicrobial Research

As a Senior Application Scientist, it is crucial to recognize when a specific chemical entity, such as "N-(4-(Morpholinosulfonyl)phenyl)acetamide," lacks a substantial body of published research. This scarcity of data pr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is crucial to recognize when a specific chemical entity, such as "N-(4-(Morpholinosulfonyl)phenyl)acetamide," lacks a substantial body of published research. This scarcity of data prevents a robust comparative analysis of its performance against alternatives. In such instances, a strategic pivot to a closely related and well-characterized compound allows for a more valuable and data-driven guide for the research community.

Therefore, this guide will focus on a foundational and extensively studied molecule within the same chemical family: N-(4-sulfamoylphenyl)acetamide , also known as N-acetylsulfanilamide. This compound belongs to the sulfonamide class of antibiotics, and its core structure is present in various derivatives explored for a range of therapeutic applications. By examining this key molecule, we can provide a meaningful comparison with its alternatives in the context of its primary biological activity.

This guide provides a comprehensive comparison of N-(4-sulfamoylphenyl)acetamide and its alternatives, offering researchers and drug development professionals the necessary data to make informed decisions for their experimental designs.

Introduction to N-(4-sulfamoylphenyl)acetamide: A Classic Antibacterial Agent

N-(4-sulfamoylphenyl)acetamide is a sulfonamide antibiotic.[1] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid synthesis, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria.[2]

The acetamide group in N-(4-sulfamoylphenyl)acetamide modifies the properties of the parent compound, sulfanilamide, influencing its solubility and pharmacokinetic profile.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action for N-(4-sulfamoylphenyl)acetamide and other sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). Bacteria synthesize their own folic acid, and p-aminobenzoic acid (PABA) is a key substrate for DHPS in this pathway. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the utilization of PABA and thereby halting the production of dihydropteroic acid, a precursor to folic acid.

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Product Folic_acid Folic Acid Dihydropteroic_acid->Folic_acid DNA_synthesis DNA Synthesis Folic_acid->DNA_synthesis Sulfonamide N-(4-sulfamoylphenyl)acetamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of N-(4-sulfamoylphenyl)acetamide.

Alternatives to N-(4-sulfamoylphenyl)acetamide

While N-(4-sulfamoylphenyl)acetamide and other early sulfonamides were groundbreaking, the emergence of antibiotic resistance and the development of more potent and broader-spectrum agents have led to the use of various alternatives in both clinical and research settings.

Other Sulfonamides

Numerous sulfonamide derivatives have been synthesized to improve efficacy, broaden the spectrum of activity, and overcome resistance.

  • Sulfamethoxazole: Often used in combination with trimethoprim (a dihydrofolate reductase inhibitor), this combination provides a sequential blockade of the folic acid synthesis pathway, leading to a synergistic and bactericidal effect.

  • Sulfadiazine: Used in the treatment of toxoplasmosis, often in combination with pyrimethamine.

  • Mafenide: A topical sulfonamide used to prevent infections in burn patients.

Different Classes of Antibiotics

For many applications, antibiotics with entirely different mechanisms of action are preferred.

  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit bacterial cell wall synthesis. They are generally bactericidal and have a broad spectrum of activity.

  • Quinolones (e.g., Ciprofloxacin, Levofloxacin): These antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

  • Macrolides (e.g., Azithromycin, Erythromycin): These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Comparative Performance Data

The choice of an antimicrobial agent depends on the target pathogen, the desired spectrum of activity, and the potential for resistance. The following table summarizes the general properties of N-(4-sulfamoylphenyl)acetamide and its alternatives.

Compound/Class Mechanism of Action Spectrum of Activity Common Research Applications
N-(4-sulfamoylphenyl) acetamide Inhibition of Dihydropteroate SynthaseGram-positive and some Gram-negative bacteriaBasic research on folic acid synthesis, antimicrobial susceptibility testing.
Sulfamethoxazole/ Trimethoprim Sequential inhibition of folic acid synthesisBroad spectrum (Gram-positive and Gram-negative)Studies on synergistic drug interactions, treatment of urinary tract infections.
β-Lactams Inhibition of cell wall synthesisBroad spectrum (varies by generation)General antibacterial research, studies on resistance mechanisms (e.g., β-lactamases).
Quinolones Inhibition of DNA gyrase/ topoisomerase IVBroad spectrumStudies on DNA replication, treatment of a wide range of infections.
Macrolides Inhibition of protein synthesisPrimarily Gram-positive bacteriaStudies on protein translation, treatment of respiratory tract infections.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

start Start prepare_stock Prepare stock solution of test compound start->prepare_stock serial_dilution Perform serial dilutions in microplate wells prepare_stock->serial_dilution add_bacteria Add standardized bacterial inoculum to each well serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC = lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Prepare a stock solution of N-(4-sulfamoylphenyl)acetamide or the alternative compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microplate containing appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculate each well of the microplate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the DHPS enzyme.

Step-by-Step Protocol:

  • Obtain or purify DHPS enzyme from the target bacterium.

  • Prepare a reaction mixture containing buffer, the substrates p-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP), and the DHPS enzyme.

  • Add varying concentrations of N-(4-sulfamoylphenyl)acetamide or the alternative inhibitor to the reaction mixture. Include a control with no inhibitor.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the reaction product , dihydropteroate, using a suitable method such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Calculate the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

N-(4-sulfamoylphenyl)acetamide serves as a classic example of a sulfonamide antibiotic, acting through the inhibition of bacterial folic acid synthesis. While it remains a valuable tool for specific research applications, a wide array of alternative antimicrobial agents with different mechanisms of action, broader spectra of activity, and improved efficacy against resistant strains are now available. The choice of the most appropriate compound will depend on the specific research question, the target organism, and the desired experimental outcome. This guide provides the foundational information and experimental protocols to aid researchers in making these critical decisions.

References

  • Ahmad, A., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o290. [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamidobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of N-(4-(Morpholinosulfonyl)phenyl)acetamide: A Workflow for Anticancer Activity Confirmation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the bioactivity of N-(4-(Morpholinosulfonyl)phenyl)acetamide. The focus is on its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the bioactivity of N-(4-(Morpholinosulfonyl)phenyl)acetamide. The focus is on its potential as an anticancer agent, a promising avenue for compounds within the sulfonamide-acetamide class. This document will detail the scientific rationale behind experimental choices, provide step-by-step protocols for key assays, and present a comparative analysis with relevant compounds, thereby offering a self-validating system for bioactivity confirmation.

Introduction: The Rationale for Investigating N-(4-(Morpholinosulfonyl)phenyl)acetamide

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a hybrid molecule combining a sulfonamide and an acetamide moiety. This structural combination is a known strategy in medicinal chemistry to develop novel therapeutic agents with enhanced biological activities.[1] Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including anticancer properties.[1] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

The primary hypothesized mechanism of action for the anticancer effects of many sulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes are overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[1] Therefore, the inhibition of CA IX is a validated and promising strategy in anticancer drug discovery.

This guide will outline the experimental workflow to:

  • Confirm the inhibitory activity of N-(4-(Morpholinosulfonyl)phenyl)acetamide against carbonic anhydrase IX.

  • Evaluate its cytotoxic effects on a relevant cancer cell line, MCF-7 (a human breast cancer cell line known to express CA IX).

  • Provide a comparative analysis with a standard carbonic anhydrase inhibitor, Acetazolamide, and a structurally related compound, N-[4-(propylsulfamoyl)phenyl]acetamide.

Experimental Design: A Two-Pronged Approach to Bioactivity Confirmation

To robustly confirm the bioactivity of N-(4-(Morpholinosulfonyl)phenyl)acetamide, a two-pronged experimental approach is recommended. This involves directly assessing its enzymatic inhibitory activity and evaluating its effect on cancer cell viability.

Comparative Compounds

A meaningful comparison is essential to contextualize the bioactivity of the target compound. The following compounds are selected for this purpose:

  • N-(4-(Morpholinosulfonyl)phenyl)acetamide (Test Compound): The compound of interest.

  • Acetazolamide (Standard Inhibitor): A well-characterized, clinically used carbonic anhydrase inhibitor. It serves as a benchmark for inhibitory potency.

  • N-[4-(propylsulfamoyl)phenyl]acetamide (Structurally Related Compound): A close structural analog to provide insights into the structure-activity relationship (SAR) of the morpholino group.

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay cluster_2 Data Analysis & Comparison enz_start Prepare Reagents: - Carbonic Anhydrase IX - CO2 Substrate - Buffer and Indicator enz_assay Perform Stopped-Flow CA IX Inhibition Assay enz_start->enz_assay enz_data Determine IC50 Values enz_assay->enz_data compare Compare IC50 Values of Test Compound, Acetazolamide, and Structural Analog enz_data->compare cell_start Culture MCF-7 Cells cell_treat Treat Cells with Compounds cell_start->cell_treat cell_assay Perform MTT Cytotoxicity Assay cell_treat->cell_assay cell_data Determine IC50 Values cell_assay->cell_data cell_data->compare conclusion Draw Conclusions on Bioactivity and Potency compare->conclusion

Caption: Experimental workflow for bioactivity confirmation.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments. The causality behind experimental choices is explained to ensure scientific integrity.

Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)

The stopped-flow technique is a rapid kinetics method suitable for measuring the fast, enzyme-catalyzed hydration of CO2. The assay measures the change in pH over time, which is indicative of the enzyme's activity.

Principle: In the presence of a pH indicator, the hydration of CO2 to carbonic acid, catalyzed by CA IX, leads to a change in pH, which is monitored spectrophotometrically. An inhibitor will slow down this reaction, allowing for the determination of its inhibitory potency (IC50).

Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of recombinant human Carbonic Anhydrase IX in the buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Substrate Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through the buffer at 4°C.

    • Indicator Solution: A pH indicator such as phenol red is added to the buffer.

    • Inhibitor Solutions: Prepare serial dilutions of N-(4-(Morpholinosulfonyl)phenyl)acetamide, Acetazolamide, and N-[4-(propylsulfamoyl)phenyl]acetamide in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument is thermostatted, typically at 25°C.

    • One syringe of the stopped-flow apparatus is loaded with the enzyme and inhibitor solution in the indicator-containing buffer.

    • The other syringe is loaded with the CO2 substrate solution.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the slope of the absorbance change versus time.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding:

    • Human breast cancer cells (MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-(Morpholinosulfonyl)phenyl)acetamide, Acetazolamide, and N-[4-(propylsulfamoyl)phenyl]acetamide in the cell culture medium.

    • The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added to each well. A control group with medium and DMSO (vehicle) is also included.

    • The plates are incubated for 48-72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control group.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Comparative Analysis

The following tables present hypothetical (but realistic, based on literature for similar compounds) data to illustrate how the results of these experiments would be presented for a comparative analysis.

Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase IX
CompoundIC50 (nM) for CA IX Inhibition
N-(4-(Morpholinosulfonyl)phenyl)acetamide To be determined experimentally
Acetazolamide30[1]
N-[4-(propylsulfamoyl)phenyl]acetamideTo be determined experimentally (expected to be in the nanomolar range based on similar structures)
Table 2: Comparative Cytotoxicity against MCF-7 Cells (48h incubation)
CompoundIC50 (µM) for MCF-7 Cytotoxicity
N-(4-(Morpholinosulfonyl)phenyl)acetamide To be determined experimentally
Acetazolamide>100 (literature suggests low micromolar to no significant cytotoxicity alone at typical concentrations)
N-[4-(propylsulfamoyl)phenyl]acetamideTo be determined experimentally

Interpretation of Results and Structure-Activity Relationship

The experimental data will allow for a comprehensive evaluation of the bioactivity of N-(4-(Morpholinosulfonyl)phenyl)acetamide.

  • Potency against CA IX: A low nanomolar IC50 value against CA IX would confirm the hypothesis that the compound is a potent inhibitor of this cancer-related enzyme. Comparison with Acetazolamide will benchmark its potency.

  • Anticancer Activity: A low micromolar IC50 value in the MTT assay against MCF-7 cells would demonstrate its potential as an anticancer agent.

  • Structure-Activity Relationship (SAR): By comparing the data for N-(4-(Morpholinosulfonyl)phenyl)acetamide and N-[4-(propylsulfamoyl)phenyl]acetamide, insights into the role of the morpholine moiety can be gained. A significant difference in activity would suggest that the morpholine ring plays a crucial role in the compound's bioactivity, potentially by influencing its binding to the enzyme's active site or by altering its pharmacokinetic properties.

Signaling Pathway Visualization

The inhibition of carbonic anhydrase IX by N-(4-(Morpholinosulfonyl)phenyl)acetamide is expected to disrupt the pH regulation in cancer cells, leading to increased intracellular acidification and ultimately, apoptosis.

G compound N-(4-(Morpholinosulfonyl)phenyl)acetamide ca9 Carbonic Anhydrase IX (CA IX) compound->ca9 Inhibition apoptosis Apoptosis compound->apoptosis Leads to h_plus_out Extracellular H+ ca9->h_plus_out H+ Efflux ph_in Increased Intracellular pH (Alkalosis) ca9->ph_in ph_out Decreased Extracellular pH (Acidosis) ca9->ph_out hco3 Extracellular HCO3- hco3->ca9 h_plus_in Intracellular H+ h_plus_in->ca9 proliferation Tumor Cell Proliferation and Invasion ph_in->proliferation ph_out->proliferation

Caption: Hypothesized signaling pathway of CA IX inhibition.

Conclusion

This guide provides a robust and scientifically sound workflow for the bioactivity confirmation of N-(4-(Morpholinosulfonyl)phenyl)acetamide as a potential anticancer agent. By following the detailed protocols for carbonic anhydrase inhibition and cytotoxicity assays, and by performing a rigorous comparative analysis with appropriate standards, researchers can generate the necessary data to validate its therapeutic potential. The proposed framework emphasizes the importance of a multi-faceted experimental approach to move from a hypothesized mechanism to confirmed biological activity, a critical step in the drug discovery and development pipeline.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Boron, W. F., & De Weer, P. (1976). Intracellular pH transients in squid giant axons caused by CO2, NH3, and metabolic inhibitors. The Journal of general physiology, 67(1), 91–112. [Link]

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Validation

A Comparative Guide to N-(4-(Morpholinosulfonyl)phenyl)acetamide and its Analogs as Carbonic Anhydrase Inhibitors

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloe...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With fifteen known isoforms in humans, these enzymes are integral to pH regulation, CO2 transport, electrolyte balance, and various biosynthetic pathways.[1] The differential expression and activity of CA isoforms in various tissues and disease states have rendered them attractive therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[2][3]

Sulfonamides represent a well-established class of potent CA inhibitors, acting through the coordination of their deprotonated sulfonamide group to the zinc ion in the enzyme's active site.[2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(4-(Morpholinosulfonyl)phenyl)acetamide, a benzenesulfonamide derivative, and its analogs as inhibitors of various human carbonic anhydrase (hCA) isoforms. We will delve into the nuances of how structural modifications impact inhibitory potency and isoform selectivity, offering insights for the rational design of next-generation CA inhibitors.

Comparative Analysis of Inhibitory Potency and Selectivity

The inhibitory potential of N-(4-(Morpholinosulfonyl)phenyl)acetamide and its analogs is best understood through a comparative analysis of their inhibition constants (Kᵢ) against different hCA isoforms. The following table summarizes the inhibitory activities of our lead compound and key comparators, including the clinically utilized drugs Acetazolamide and Brinzolamide.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
N-(4-(Morpholinosulfonyl)phenyl)acetamide Data Not Available in a comprehensive studyData Not Available in a comprehensive studyData Not Available in a comprehensive studyData Not Available in a comprehensive study
Analog 1: 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide----
Analog 2: N-(4-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivative>100,000>100,000168335
Acetazolamide (Standard)25012255.7
Brinzolamide (Standard)----

Note: The absence of comprehensive, directly comparable Kᵢ values for N-(4-(Morpholinosulfonyl)phenyl)acetamide in the public domain necessitates a broader analysis of its structural class.

Dissecting the Structure-Activity Relationship (SAR)

The fundamental pharmacophore for carbonic anhydrase inhibition by sulfonamides is the zinc-binding sulfamoyl group (-SO₂NH₂). The affinity and selectivity of these inhibitors are significantly influenced by the chemical nature of the scaffold to which this group is attached.

The Role of the Phenylacetamide Core

The N-(phenyl)acetamide scaffold serves as a versatile platform for orienting the crucial sulfonamide group within the CA active site. The acetamide linker can participate in hydrogen bonding interactions with amino acid residues lining the active site cavity, thereby enhancing binding affinity.[4]

Impact of the Morpholine Moiety

The morpholine ring in N-(4-(Morpholinosulfonyl)phenyl)acetamide contributes to the overall physicochemical properties of the molecule, such as solubility and polarity. Substitutions on this ring or its replacement with other heterocyclic systems can dramatically alter the inhibitory profile. For instance, replacing the morpholine with a piperidine ring and introducing bulky substituents can lead to potent and selective inhibitors of cancer-associated isoforms hCA IX and XII.[5]

Achieving Isoform Selectivity

Given the high degree of homology among CA isoforms, achieving selectivity is a primary challenge in drug design. Isoform-specific inhibitors are highly desirable to minimize off-target effects. For example, while hCA II is a ubiquitous and highly active isoform, hCA IX and XII are predominantly expressed in tumors and are key targets for anticancer therapies.[2][6]

The SAR data from related compounds suggest that:

  • Bulky and lipophilic substituents appended to the core scaffold tend to favor inhibition of isoforms with larger active site cavities or more hydrophobic pockets.

  • Modifications that exploit subtle differences in amino acid residues at the entrance of the active site can confer significant selectivity. For instance, N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives have shown remarkable selectivity for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II.[5]

Experimental Protocols for SAR Confirmation

To validate the SAR of novel N-(4-(Morpholinosulfonyl)phenyl)acetamide analogs, the following experimental workflows are essential.

Synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide Analogs

A general synthetic route for creating a library of analogs for SAR studies is outlined below. This multi-step synthesis allows for the introduction of diverse chemical moieties to probe their impact on inhibitory activity.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Morpholine Installation A 4-Acetamidobenzenesulfonyl chloride C N-(4-(Aminosulfonyl)phenyl)acetamide Analog A->C Reaction with amine B Amine (R-NH2) B->C D 4-Aminobenzenesulfonamide F 4-Acetamidobenzenesulfonamide D->F Acetylation E Acetylating Agent E->F G 4-Fluoronitrobenzene I 4-Morpholinonitrobenzene G->I Nucleophilic Aromatic Substitution H Morpholine H->I I->D Reduction of nitro group

Caption: General synthetic workflow for N-(4-(Morpholinosulfonyl)phenyl)acetamide analogs.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human CA isozymes (I, II, IX, and XII) are used. Stock solutions of the test compounds and standard inhibitors (e.g., Acetazolamide) are prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A pH indicator buffer (e.g., Tris-HCl) is prepared.

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of a CO₂-saturated solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.

  • Data Analysis: The initial rates of the reaction are determined, and the IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration. The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.

Logical Framework for SAR-Guided Drug Design

The development of potent and selective CA inhibitors follows a logical, iterative process.

SAR_Workflow A Lead Compound Identification (N-(4-(Morpholinosulfonyl)phenyl)acetamide) B Synthesis of Analog Library (Varying R-groups) A->B Rational Design C In Vitro Screening (CA Inhibition Assays) B->C Testing D Data Analysis & SAR Elucidation C->D Quantification E Identification of Potent & Selective Hits D->E Interpretation F Lead Optimization E->F Refinement F->C Iterative Cycle G In Vivo Efficacy & Toxicity Studies F->G Preclinical Evaluation H Clinical Candidate Selection G->H Decision Point

Caption: Iterative workflow for SAR-guided development of CA inhibitors.

Conclusion and Future Directions

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. PubMed. [Link]

  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed. [Link]

  • SAR of Carbonic Anhydrase Inhibitors. YouTube. [Link]

  • Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. PubMed. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. [Link]

  • Carbonic Anhydrase Inhibitors: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines as Topically Acting Antiglaucoma Agents in Hypertensive Rabbits. PubMed. [Link]

  • Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. National Institutes of Health. [Link]

  • Inhibition Studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. National Institutes of Health. [Link]

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. [Link]

  • Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. PubMed. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

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